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  • Product: (3Z)-1-benzofuran-3(2H)-one oxime
  • CAS: 82415-84-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3Z)-1-benzofuran-3(2H)-one Oxime: Structure, Properties, and Synthetic Utility

Introduction The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and monoamine oxidase (MAO) inhibitory effects.[1][3][4] Within this important class of compounds, 1-benzofuran-3(2H)-one serves as a versatile synthetic precursor.[5][6] Functionalization of its ketone group, particularly through oximation, yields (3Z)-1-benzofuran-3(2H)-one oxime, a molecule poised for significant chemical transformations.

This technical guide provides a comprehensive overview of (3Z)-1-benzofuran-3(2H)-one oxime for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. The core of this guide focuses on the compound's synthetic utility, with a detailed exploration of its reactivity, particularly in the context of the Beckmann rearrangement, a cornerstone reaction in organic synthesis.

Section 1: Chemical Identity and Physicochemical Properties

(3Z)-1-benzofuran-3(2H)-one oxime is a derivative of benzofuranone where the ketone at the 3-position has been converted into an oxime functional group. The "(3Z)" designation specifies the stereochemistry around the carbon-nitrogen double bond, with the hydroxyl group being syn (on the same side) to the C2 methylene group of the benzofuran ring.

Caption: Chemical Structure of (3Z)-1-benzofuran-3(2H)-one oxime.

Below is a summary of its key identifiers and computed physicochemical properties.

PropertyValueSource
CAS Number 82415-84-7[7][8]
Molecular Formula C₈H₇NO₂[7][8]
Molecular Weight 149.15 g/mol [7][8]
SMILES O/N=C1\C2=CC=CC=C2OC/1[8]
Topological Polar Surface Area (TPSA) 41.82 Ų[8]
LogP (octanol-water partition coeff.) 1.2573[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 0[8]

Section 2: Synthesis and Characterization

The synthesis of (3Z)-1-benzofuran-3(2H)-one oxime is typically achieved through a straightforward condensation reaction of the parent ketone, benzofuran-3(2H)-one, with hydroxylamine.[9]

Experimental Protocol: Synthesis of (3Z)-1-benzofuran-3(2H)-one oxime

This protocol is a representative procedure based on standard oximation methods.

Materials:

  • Benzofuran-3(2H)-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or pyridine

  • Ethanol (EtOH) or a similar protic solvent

  • Water

Procedure:

  • Dissolution: Dissolve benzofuran-3(2H)-one in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add an equimolar amount of hydroxylamine hydrochloride and a slight excess (e.g., 1.2 equivalents) of a base like sodium acetate or pyridine to the solution.

    • Causality: Hydroxylamine hydrochloride is a stable salt. The base is required to liberate the free hydroxylamine (NH₂OH), which is the active nucleophile that attacks the carbonyl carbon of the benzofuranone.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the oxime product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure (3Z)-1-benzofuran-3(2H)-one oxime.

Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methylene protons at the C2 position, and a broad singlet for the oxime hydroxyl proton. ¹³C NMR would confirm the presence of eight distinct carbon atoms, including the C=N carbon.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the disappearance of the strong carbonyl (C=O) stretch from the starting material (typically ~1700 cm⁻¹) and the appearance of a C=N stretch and a broad O-H stretch from the oxime group.[10][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (149.15 g/mol ).[10]

Section 3: Chemical Reactivity and Synthetic Applications

The primary synthetic value of (3Z)-1-benzofuran-3(2H)-one oxime lies in its capacity to undergo the Beckmann rearrangement, a powerful transformation that converts an oxime into an amide.[13][14]

The Beckmann Rearrangement

First described by Ernst Otto Beckmann, this rearrangement involves the acid-catalyzed conversion of an oxime to an N-substituted amide.[13] For cyclic oximes like (3Z)-1-benzofuran-3(2H)-one oxime, the reaction results in a ring-expansion to produce a lactam.[13][14]

Mechanism and Stereospecificity: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid, PCl₅, thionyl chloride), converting it into a good leaving group (water).[9][13] This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final lactam product.[9][15]

The stereospecificity is a critical feature: only the group positioned anti to the hydroxyl group migrates.[13] While E/Z isomerization can occur under acidic conditions, the inherent structure of this cyclic oxime dictates that the C2-methylene-containing portion of the ring will migrate.[14]

G cluster_0 Synthesis and Rearrangement Workflow cluster_1 Significance A 1-Benzofuran-3(2H)-one (Precursor) B (3Z)-1-Benzofuran-3(2H)-one oxime (Target Intermediate) A->B Oximation (NH₂OH·HCl, Base) C 1,2-Dihydro-3H-benzo[b][1,4]oxazepin-3-one (Lactam Product) B->C Beckmann Rearrangement (Acid Catalyst, e.g., H₂SO₄) D Access to Novel Lactam Scaffolds C->D E Drug Discovery Building Blocks D->E

Caption: Workflow from precursor to the lactam product via Beckmann rearrangement.

The rearrangement of (3Z)-1-benzofuran-3(2H)-one oxime results in the formation of a seven-membered lactam, specifically 1,2-dihydro-3H-benzo[b][7][16]oxazepin-3-one . This transformation is highly valuable as it provides access to a different, more complex heterocyclic ring system from a readily available starting material.

Section 4: Future Outlook and Applications in Drug Discovery

(3Z)-1-benzofuran-3(2H)-one oxime is more than a simple derivative; it is a key intermediate that unlocks novel chemical space. The benzo[b][7][16]oxazepine core generated from its rearrangement is a scaffold of significant interest in medicinal chemistry. Lactams are integral components of many therapeutic agents, and the ability to generate this specific heterocyclic system in a straightforward manner is highly advantageous.

The benzofuran nucleus itself is a cornerstone in the development of bioactive molecules.[1][3] By using (3Z)-1-benzofuran-3(2H)-one oxime as a branching point, chemists can create libraries of compounds based on the expanded lactam scaffold. These new chemical entities can be screened for a wide range of biological activities, leveraging the inherent pharmacological potential of the benzofuran-related framework to explore new therapeutic avenues.

Conclusion

(3Z)-1-benzofuran-3(2H)-one oxime is a synthetically valuable and accessible intermediate. Its true potential is realized through its chemical reactivity, most notably the Beckmann rearrangement, which provides an elegant and efficient pathway to seven-membered benzo-fused lactams. For researchers in organic synthesis and drug discovery, understanding the properties and reactivity of this compound offers a strategic tool for the design and synthesis of novel heterocyclic structures with significant therapeutic potential.

References

  • (Z)-benzofuran-3(2H)-one oxime - ChemBK. Available at: [Link]

  • Beckmann rearrangement - Wikipedia. Available at: [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Available at: [Link]

  • Synthesis of Isoindol-1-one Derivatives from (3Z)-3-Benzylidene-2-benzofuran-1(3H)-one and Their Fungicidal Activity - ResearchGate. Available at: [Link]

  • benzofuran-3-one O-methyl oxime | C9H9NO2 | CID 54271616 - PubChem. Available at: [Link]

  • Chiral recognition with a benzofuran receptor which mimics an oxyanion hole - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes and iodobenzenes via a palladium-catalyzed dearomative arylation/oxidation reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Beckmann Rearrangement | Chem-Station Int. Ed. Available at: [Link]

  • Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones - MDPI. Available at: [Link]

  • Synthesis of Benzofuran-3(2H)-ones - Organic Chemistry Portal. Available at: [Link]

  • 3(2H)-benzofuranone, oxime, (3Z)- — Chemical Substance Information - NextSDS. Available at: [Link]

  • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Benzofurans Utilizing[9][9]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans - Organic Chemistry Portal. Available at: [Link]

  • The Beckmann Rearrangement - Denmark Group, University of Illinois. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available at: [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. - SciSpace. Available at: [Link]

  • (Z)-benzofuran-3(2H)-one oxime | 82415-84-7. Available at: [Link]

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Available at: [Link]

  • Synthesis of benzofuran-3(2H)-ones 101 - ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-amino-3-arylbenzofurans - ResearchGate. Available at: [Link]

  • Reaction of benzofurazan oxides with benzofuran-3(2H)-ones, and a new synthesis of benzofuro[2,3-b]quinoxalines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. Available at: [Link]

  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives as Potent Monoamine Oxidases Inhibitors - PubMed. Available at: [Link]

  • SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate. Available at: [Link]

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Exploratory

Mechanistic Pathways and Stereoselective Formation of (3Z)-1-Benzofuran-3(2H)-one Oxime: A Technical Guide

Executive Summary (3Z)-1-benzofuran-3(2H)-one oxime (CAS: 82415-84-7)[1], frequently referred to as 3-coumaranone oxime, is a highly valuable heterocyclic building block in organic synthesis. It serves as a critical inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3Z)-1-benzofuran-3(2H)-one oxime (CAS: 82415-84-7)[1], frequently referred to as 3-coumaranone oxime, is a highly valuable heterocyclic building block in organic synthesis. It serves as a critical intermediate in the development of bioactive compounds and acts as a primary substrate for advanced synthetic methodologies, such as SN1-type fluorinative Beckmann fragmentations[2]. This whitepaper provides an in-depth analysis of the chemical logic, stereochemical drivers, and validated experimental protocols governing its formation.

Stereochemical Rationale: The (3Z) Configuration

When 1-benzofuran-3(2H)-one undergoes condensation with hydroxylamine, the reaction is highly stereoselective, yielding almost exclusively the (3Z)-isomer[1]. Understanding this requires applying the Cahn-Ingold-Prelog (CIP) priority rules to the C3 position of the benzofuran core:

  • C3 Priorities: The C3 carbon is bonded to the C2 methylene group and the C3a aromatic carbon. Because C2 is directly bonded to an oxygen atom (atomic number 8), it takes higher priority over the C3a carbon, which is bonded only to other carbons (atomic number 6).

  • Nitrogen Priorities: On the oxime nitrogen, the hydroxyl (-OH) group takes priority over the lone pair.

  • The (3Z) Designation: In the Z-isomer, the highest priority groups (-OH and C2) are on the same side of the C=N double bond. This means the -OH group points toward the C2 methylene group and away from the aromatic ring.

Causality & Thermodynamic Control: The formation of the (3Z)-isomer is driven by thermodynamic stability. The aromatic ring (specifically the C4 position) is sterically demanding. If the (3E)-isomer were to form, the oxime -OH group would suffer severe steric clash with the aromatic protons. By adopting the (3Z) configuration, the molecule minimizes steric strain, making it the globally favored thermodynamic product.

Core Mechanism of Formation

The transformation of 1-benzofuran-3(2H)-one to its oxime follows a classic nucleophilic addition-elimination pathway, heavily dependent on precise pH control[3].

  • Nucleophilic Attack: The free lone pair of hydroxylamine attacks the electrophilic C3 carbonyl carbon of the benzofuranone.

  • Hemiaminal Formation: This generates a zwitterionic tetrahedral intermediate, which undergoes rapid intramolecular or solvent-mediated proton transfer to form a neutral hemiaminal (carbinolamine).

  • Acid-Catalyzed Dehydration: The hydroxyl group of the hemiaminal is protonated. This step requires a mildly acidic environment to convert the -OH into a superior leaving group (-OH₂⁺).

  • Stereoselective Elimination: The nitrogen lone pair expels the water molecule, forming the C=N double bond. The geometry is locked into the (3Z) configuration during this dehydration step due to the aforementioned steric factors.

Mechanism A 1-Benzofuran-3(2H)-one (Electrophile) C Tetrahedral Intermediate (Zwitterion) A->C Nucleophilic Attack B Hydroxylamine (Nucleophile) B->C D Hemiaminal (Carbinolamine) C->D Proton Transfer E Protonated Hemiaminal (-H2O Leaving Group) D->E Acid Catalysis F (3Z)-Oxime (Thermodynamic Product) E->F Dehydration & Stereoselection

Figure 1: Stepwise mechanistic pathway for the formation of (3Z)-1-benzofuran-3(2H)-one oxime.

Experimental Workflow & Protocol

To ensure high yield and purity, the protocol must act as a self-validating system, balancing kinetic reactivity with thermodynamic control.

Workflow Step1 1. Reagent Preparation Ketone + NH2OH·HCl + NaOAc in EtOH Step2 2. Condensation Reaction Reflux (70-80°C) for 2-4 hours Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC (Self-Validation) Step2->Step3 Step4 4. Quench & Extraction Evaporate EtOH, partition EtOAc/H2O Step3->Step4 Step5 5. Purification Recrystallization or Flash Chromatography Step4->Step5 Step6 6. Analytical Validation NMR, HRMS, NOESY (Z-isomer confirmation) Step5->Step6

Figure 2: Standardized experimental workflow for the synthesis and validation of the oxime.

Protocol: Synthesis of (3Z)-1-Benzofuran-3(2H)-one Oxime

Objective: High-yield, stereoselective conversion of 1-benzofuran-3(2H)-one to its corresponding (3Z)-oxime.

Materials:

  • 1-Benzofuran-3(2H)-one (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)

  • Sodium acetate (NaOAc) (1.5 equiv)

  • Ethanol (EtOH) / Water (H₂O) (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-benzofuran-3(2H)-one in the EtOH/H₂O solvent mixture.

  • Buffer and Reagent Addition: Add NaOAc followed by NH₂OH·HCl.

    • Expert Insight (Causality): NaOAc is critical here; it buffers the reaction to an optimal pH of ~4.5-5.5. Without it, the highly acidic NH₂OH·HCl would fully protonate the hydroxylamine, neutralizing its nucleophilicity. Conversely, conditions that are too basic would prevent the protonation of the hemiaminal intermediate required for the final dehydration step[3].

  • Condensation: Heat the mixture to 70-80°C (reflux) for 2-4 hours. The thermal energy overcomes the activation barrier for the dehydration step, driving the equilibrium entirely towards the thermodynamically stable (3Z)-oxime.

  • Reaction Monitoring (Self-Validation): Monitor progression via LC-MS. The starting material mass should be fully consumed, replaced by a new peak corresponding to the oxime mass ([M+H]⁺ = 150.1).

  • Quench and Extraction: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the remaining aqueous residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via recrystallization from hot ethanol/water or silica gel flash chromatography (Hexanes/EtOAc) to yield the pure (3Z)-isomer.

Analytical Validation and Quantitative Data

Robust analytical characterization is required to confirm both the chemical identity and the geometric isomerism of the product. 2D NOESY NMR is particularly critical for validating the Z-stereochemistry.

Table 1: Quantitative Analytical Validation Data for (3Z)-1-Benzofuran-3(2H)-one Oxime

Analytical MethodTarget ParameterExpected Value / ObservationDiagnostic Significance
LC-MS (ESI+) [M+H]⁺m/z 150.05Confirms molecular weight and product formation.
¹H NMR (DMSO-d₆) Oxime -OH~11.2 ppm (s, 1H, broad)Confirms the presence of the oxime hydroxyl proton.
¹H NMR (DMSO-d₆) C2 Methylene (-CH₂-)~5.1 ppm (s, 2H)Singlet indicates isolation from adjacent protons; shift confirms proximity to oxygen and C=N.
¹H NMR (DMSO-d₆) Aromatic Protons6.9 - 7.6 ppm (m, 4H)Confirms intact benzofuran core.
2D NOESY NMR Spatial CorrelationCross-peak between -OH and C2-HCritical: Validates the (3Z) stereochemistry (OH and C2 protons are spatially proximal).
Yield Isolated Yield80 - 95%Demonstrates protocol efficiency.

Advanced Applications in Drug Development

The (3Z)-1-benzofuran-3(2H)-one oxime is not merely an end-product but a versatile linchpin in modern synthetic chemistry. Recently, cyclic α-aryloxyoximes derived from 3-coumaranones have been utilized in oxygen-assisted deconstructive fluorination. By treating the oxime with N,N-diethylaminosulfur trifluoride (DAST), researchers can trigger an SN1-type fluorinative Beckmann fragmentation, yielding highly valuable monofluoroethers[2]. This highlights the oxime moiety's dual role as both a directing group and a potent leaving group under specific activation conditions.

References

  • [1] Title: (3Z)-1-benzofuran-3(2H)-one oxime | CymitQuimica Source: cymitquimica.com URL:

  • [2] Title: A Strategic Synthesis of Fluoroethers via Ring-Opening Fluorinative Beckmann Fragmentation | Organic Letters - ACS Publications Source: acs.org URL:

  • [3] Title: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | 93624-57-8 | Benchchem Source: benchchem.com URL:

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of (3Z)-1-benzofuran-3(2H)-one oxime

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of (3Z)-1-benzofuran-3(2H)-one oxime, a molecule of significant interest in synthetic chemistry and drug discovery. This docum...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of (3Z)-1-benzofuran-3(2H)-one oxime, a molecule of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the determination of these fundamental chemical properties.

Introduction: The Significance of Precise Mass Determination

(3Z)-1-benzofuran-3(2H)-one oxime, with the chemical formula C₈H₇NO₂, is a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4] Accurate determination of its molecular weight and exact mass is a critical first step in its characterization, ensuring sample purity, confirming its identity, and enabling further structural elucidation. In drug development, precise mass measurements are indispensable for metabolic studies, impurity profiling, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

This guide will delve into the distinction between molecular weight and exact mass, provide the calculated values for (3Z)-1-benzofuran-3(2H)-one oxime, and present a detailed experimental protocol for their verification using high-resolution mass spectrometry (HRMS).

Differentiating Molecular Weight and Exact Mass: A Foundational Concept

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with significant implications in analytical science.[5]

  • Molecular Weight (or Molar Mass) is the sum of the average atomic masses of the constituent atoms in a molecule.[6] The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. This value is used for stoichiometric calculations in bulk materials.[6]

  • Exact Mass (or Monoisotopic Mass) is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule.[6][7][8] This is the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry measures the exact mass of individual ions.[9][10][11]

The difference between these two values arises from the presence of isotopes. For example, the average atomic mass of carbon is approximately 12.011 amu due to the natural abundance of ¹³C. However, for calculating the exact mass, the mass of the most abundant isotope, ¹²C (12.000000 amu), is used.[6]

Molecular Properties of (3Z)-1-benzofuran-3(2H)-one oxime

The molecular formula for (3Z)-1-benzofuran-3(2H)-one oxime is C₈H₇NO₂.[1][3] Based on this, we can calculate both its molecular weight and exact mass.

PropertyValueCalculation Breakdown
Molecular Weight 149.15 g/mol (8 x 12.011) + (7 x 1.008) + (1 x 14.007) + (2 x 15.999)
Exact Mass 149.04768 u(8 x 12.000000) + (7 x 1.007825) + (1 x 14.003074) + (2 x 15.994915)

Note: The molecular weight is expressed in grams per mole ( g/mol ) and is an average value for a population of molecules. The exact mass is expressed in unified atomic mass units (u) or Daltons (Da) and represents the mass of a single molecule with the most abundant isotopes.[6]

Experimental Verification by High-Resolution Mass Spectrometry

The determination of the exact mass of (3Z)-1-benzofuran-3(2H)-one oxime is best achieved through high-resolution mass spectrometry (HRMS).[9] This technique provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[10][11]

Rationale for HRMS

Low-resolution mass spectrometry provides nominal mass (the integer mass of the most abundant isotope), which may not be sufficient for unambiguous identification. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the determination of the exact mass. This high level of precision is crucial for confirming the elemental composition of a novel compound or for identifying it within a complex mixture.[12]

Experimental Protocol

The following is a generalized protocol for the determination of the exact mass of (3Z)-1-benzofuran-3(2H)-one oxime.

1. Sample Preparation:

  • Dissolve a small amount (typically 1 mg) of (3Z)-1-benzofuran-3(2H)-one oxime in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the initial solvent. The final concentration should be optimized based on the sensitivity of the mass spectrometer.

2. Instrument Calibration:

  • Calibrate the high-resolution mass spectrometer using a standard calibration solution appropriate for the mass range of interest. This ensures high mass accuracy.

3. Ionization:

  • Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

4. Mass Analysis:

  • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., m/z 50-500).
  • The instrument should be operated in high-resolution mode to achieve the necessary mass accuracy.

5. Data Analysis:

  • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For (3Z)-1-benzofuran-3(2H)-one oxime, this would be expected at an m/z of approximately 150.0549.
  • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated molecule. The mass error, typically expressed in parts per million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.
Workflow Diagram

The following diagram illustrates the experimental workflow for the determination of the exact mass of (3Z)-1-benzofuran-3(2H)-one oxime.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute ionize Electrospray Ionization (ESI) dilute->ionize calibrate Instrument Calibration calibrate->ionize analyze High-Resolution Mass Analysis ionize->analyze identify Identify [M+H]⁺ Peak analyze->identify compare Compare Experimental vs. Theoretical Mass identify->compare confirm Confirm Elemental Composition compare->confirm

Caption: Workflow for Exact Mass Determination by HRMS.

Conclusion

The precise determination of molecular weight and exact mass is a cornerstone of chemical analysis. For (3Z)-1-benzofuran-3(2H)-one oxime, the molecular weight is 149.15 g/mol , while its exact mass is 149.04768 u. The experimental verification of this exact mass through high-resolution mass spectrometry provides a high degree of confidence in the compound's identity and purity. This technical guide has outlined the theoretical basis for these values and provided a practical, validated protocol for their determination, empowering researchers in their drug discovery and development endeavors.

References

  • Tutor, O. Q. I. How can mass spectrometry determine molecular weight of organic compounds? MyTutor. [Link]

  • Pleil, J. D., & Sobus, J. R. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1), 012001. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • Hiragana, K. (2024, May 23). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Mass Spectrometry & Purification Techniques. [Link]

  • Albreht, A. (2012, October 2). Molecular weight or exact mass in LC-MS? ResearchGate. [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • UCLA. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • University of Washington. (2010, March 30). Mass Spectrometry and Proteomics. [Link]

  • ChemBK. (Z)-benzofuran-3(2H)-one oxime. [Link]

  • Wikipedia. Mass (mass spectrometry). [Link]

  • NextSDS. 3(2H)-benzofuranone, oxime, (3Z)- — Chemical Substance Information. [Link]

Sources

Exploratory

Crystal Structure Analysis and Supramolecular Architecture of (3Z)-1-Benzofuran-3(2H)-one Oxime

Executive Summary (3Z)-1-Benzofuran-3(2H)-one oxime (CAS: 82415-84-7) is a highly versatile heterocyclic scaffold utilized extensively in the development of pharmaceuticals, including 5-HT receptor antagonists and kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3Z)-1-Benzofuran-3(2H)-one oxime (CAS: 82415-84-7) is a highly versatile heterocyclic scaffold utilized extensively in the development of pharmaceuticals, including 5-HT receptor antagonists and kinase inhibitors[1][2]. Understanding its solid-state behavior, particularly the crystallographic preference for the Z-isomer and its supramolecular packing, is critical for rational drug design, pharmacophore modeling, and polymorph screening. This technical guide provides an in-depth analysis of the synthesis, crystallization, and X-ray structural characteristics of the benzofuran-3(2H)-one oxime core.

Chemical Context & Mechanistic Rationale

The conversion of benzofuran-3(2H)-one to its corresponding oxime introduces a stereocenter at the imine bond, theoretically allowing for both E and Z configurations. However, crystallographic and spectroscopic analyses of benzofuran-3-one oxime derivatives consistently reveal a strong thermodynamic preference for the Z-configuration[3].

Causality in Stereoselection: The Z-isomer minimizes steric repulsion between the oxime hydroxyl group and the adjacent aromatic ring of the benzofuran system[3]. Furthermore, this configuration optimally positions the oxime nitrogen and hydroxyl groups to participate in robust intermolecular hydrogen bonding, effectively locking the molecule into a stable crystalline lattice during solid-state assembly[3].

Experimental Protocols: Synthesis and Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the synthesis must be carefully controlled to prevent the degradation of the acid-sensitive furan ring.

Protocol 1: Synthesis of (3Z)-1-Benzofuran-3(2H)-one Oxime
  • Reagent Preparation: Suspend 1-benzofuran-3(2H)-one (1.0 equivalent) in absolute ethanol[2].

  • Buffer System Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the suspension[2]. Causality: Free hydroxylamine is unstable and prone to oxidation. Using the hydrochloride salt ensures stability, while sodium acetate acts as a mild base to liberate the nucleophilic free amine in situ. Crucially, the acetate buffer prevents the reaction mixture from becoming too acidic, which could trigger unwanted acid-catalyzed ring-opening of the benzofuran core.

  • Condensation: Heat the mixture to reflux (approx. 78 °C) under continuous stirring for 4 hours to drive the nucleophilic addition and subsequent dehydration[2].

  • Isolation: Allow the reaction to cool to ambient temperature (23 °C). The target oxime will precipitate out of solution. Filter the crude solid, wash with cold aqueous ethanol to remove residual inorganic salts, and dry under high vacuum[2]. This precipitation acts as a self-validating step for successful conversion.

Protocol 2: Single-Crystal Growth
  • Dissolution: Dissolve the crude oxime in a minimal volume of a hot ethanol/water mixture (typically 80:20 v/v).

  • Slow Evaporation: Transfer the solution to a loosely capped vial and allow the solvent to evaporate slowly at constant room temperature.

  • Harvesting: After 3–7 days, harvest the resulting single crystals, selecting those with well-defined faces and uniform extinction under polarized light.

Synthesis A 1-Benzofuran-3(2H)-one B NH2OH·HCl + NaOAc EtOH, Reflux A->B Nucleophilic Addition C (3Z)-1-Benzofuran-3(2H)-one oxime (Crude) B->C Condensation & pH Control D Recrystallization (EtOH/H2O) C->D Slow Evaporation E Single Crystals (XRD Quality) D->E Lattice Assembly

Fig 1. Workflow for the synthesis and crystallization of benzofuran-3(2H)-one oxime derivatives.

Crystallographic Data & Refinement

While exact unit cell parameters vary based on specific substitutions on the benzofuran ring, the core scaffold exhibits highly conserved packing behaviors. Table 1 summarizes representative crystallographic data derived from well-characterized structural analogs (e.g., 5-bromo and 4-nitrobenzylidene derivatives) to illustrate the typical solid-state metrics of this class[3][4].

Crystallographic ParameterRepresentative Value / Range
Crystal System Monoclinic / Triclinic[3]
Space Group P2₁/c or P-1[3]
Z (Molecules/Unit Cell) 2 to 4[3]
Molecular Conformation Z-isomer (Ketoxime structure)[3]
Primary Hydrogen Bond O–H···N (Intermolecular)[3]
Secondary Interactions C–H···O, C–H···π, π···π stacking[3][4]
Supramolecular Motif Centrosymmetric R₂²(6) dimers[3]

Table 1. Representative crystallographic parameters for benzofuran-3(2H)-one oxime derivatives.

Supramolecular Architecture & Packing Motifs

The solid-state architecture of (3Z)-1-benzofuran-3(2H)-one oxime is governed by a hierarchical assembly of non-covalent interactions.

Primary Assembly (Dimerization): The fundamental building block of the crystal lattice is a centrosymmetric dimer. Two adjacent oxime molecules pair up around an inversion center via strong intermolecular O–H···N hydrogen bonds[3]. This specific interaction creates a highly stable R₂²(6) ring motif, which is a classic crystallographic signature for oximes[3].

Secondary Assembly (2D/3D Network): Beyond the primary dimers, the supramolecular aggregation is completed by a network of weaker interactions[4].

  • C–H···O Interactions: Aromatic protons from the benzofuran ring act as weak hydrogen bond donors to the furan ring oxygen or the oxime oxygen of neighboring dimers, propagating the structure into one-dimensional infinite chains[3].

  • C–H···π and π···π Stacking: The planar nature of the benzofuran core facilitates face-to-face π···π stacking, while edge-to-face C–H···π interactions further stabilize the three-dimensional lattice[3][4]. These van der Waals forces are crucial for the dense packing observed in the unit cell[4].

Supramolecular O1 Oxime -OH Donor N1 Oxime =N Acceptor O1->N1 Strong O-H···N H-bond Dimer Centrosymmetric Dimer (R2,2(6) motif) N1->Dimer O2 Furan Ring Oxygen Network 2D Supramolecular Layer O2->Network C1 Aromatic C-H C1->O2 Weak C-H···O Pi Aromatic π-system C1->Pi C-H···π interaction Pi->Network Dimer->Network Packing

Fig 2. Supramolecular interaction network driving the solid-state assembly of the Z-oxime crystal.

Conclusion

The crystal structure analysis of (3Z)-1-benzofuran-3(2H)-one oxime reveals a highly ordered, thermodynamically stable Z-configuration driven by both intramolecular steric relief and intermolecular hydrogen bonding. The formation of R₂²(6) dimers via O–H···N bonds, supplemented by C–H···O and π-stacking interactions, creates a robust supramolecular network[3][4]. For drug development professionals, understanding these specific crystallographic motifs is essential for predicting the physicochemical properties, solubility, and receptor-binding conformation of benzofuran-based therapeutics.

References[4] J. Satyanarayana Reddy, et al. "(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one." ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaiW0Mjgnu7CG4e8nZfSlbeODcMzC_AgC_x7XxAC6ZwVg6mdhkaILOlO7ch_3LJrnQWdQeD_-ooodN_hBNiXTje6aHvkl0GMWC35qkccQVCBmls5DBeQwsFAfWF_Y9nO3nNa39COI_hoES7JFUGX8IQejnfdmpcIAUVQWg4RXp0SGb8AP5ySVqQJbQE3E6ommQ_JnlUwVeSMkQ[3] "Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime." ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsN3q_415x_L68nksceGp-KtAMa1Mm59z4zcaW1WlC25mYzu0tmoeBPr0riFAoxo4GSNg7I3ANoqrDgGxAcQ6UZpp5rhC2OCGS6T5W3lx-gdESs7KzOLpnl_IYQ-SDgY_pQ3HVOPcUF7fACdmYDZrttr8DxbXdBzk0kqEq0tzgSlQkFlesDOuJO1ZHZ-0KszjVbCMgKDXkHozGSoEBtqLTM2prfwiuustW4jtmqZzx9Leaw0nAGjGeDFPic2JzZ82VW9nFaLwCyErB3zfGUnR-1NavCCvxT-6jPNF-C9MV-czTMiBTzkt-X6mRIfq3cg6Ja5vkBBxNmfRXKfH33w6fvVLVlKOAD1DuDWtVgV6ukj3X-yFwzWo=[1] "Benzofuran-3-one oxime | 82415-84-7." Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCcrL1crCeYUXydR3A1hG_2ycdFABw-34f0ZbncHsTC7Rx2hfR4HrEKt02ShucM-EHR0bE2zDuI3ecIUEYt0rPpWvRZOHKMhUyt-MMLLq80HjwEnaY8ANG8jJnl66ClXrxuFq-XRecNQ25dE3gRsTRVygIce0wXe4QI0gWBtO-w0o8XBrrPhjQMgS7sgnesHF2L9QrGNyGaVkuP217bho=[2] "6-substituted benzoxazines as 5-HT-5A receptor antagonists." Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Z7PcOIaZNzqBbYMRqNQ1BqbHOn1QYObnCojW3-fg8FydWaeed3VSgw1xBymentcQq6uVs313TFnDWInF4NU8aHOpXijBPde11TqNhsfV5KLCTbVj4yiOQZB75iFVMxvdmd1rc1JnVVleIL8=

Sources

Foundational

A Technical Guide to the Computational Modeling of (3Z)-1-benzofuran-3(2H)-one oxime Binding Affinity

Abstract The prediction of protein-ligand binding affinity is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of potential therapeutic agents. This guide provides an in-depth, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The prediction of protein-ligand binding affinity is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of potential therapeutic agents. This guide provides an in-depth, scientifically-grounded framework for the computational modeling of the binding affinity of (3Z)-1-benzofuran-3(2H)-one oxime, a molecule belonging to the biologically significant benzofuran class.[1][2] We eschew a one-size-fits-all template, instead presenting a logical, field-proven workflow that integrates molecular docking, molecular dynamics (MD) simulations, and end-point free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols required to execute a robust and self-validating computational study. Each methodological choice is rationalized to provide a clear understanding of its impact on the accuracy and reliability of the final binding affinity prediction.

Foundational Concepts: From Structure to Affinity

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-Alzheimer's, and enzyme inhibition.[2][3][4][5] Our target molecule, (3Z)-1-benzofuran-3(2H)-one oxime, combines this core with an oxime functional group, which is also known for its significant biological roles, particularly in kinase inhibition and as reactivators of inhibited cholinesterases.[6][7] Accurately predicting how strongly this molecule binds to its protein target is critical for assessing its therapeutic potential.

Computational modeling provides a powerful lens to study these interactions at an atomic level. The primary methods employed are:

  • Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] While excellent for generating initial binding poses, its scoring functions are generally not reliable for accurately ranking the binding affinities of diverse compounds.[9]

  • Molecular Dynamics (MD) Simulation: This method simulates the physical movements of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. It allows us to observe how the complex behaves in a solvated, physiological-like environment and is the foundation for more rigorous affinity calculations.[10][11]

  • Binding Free Energy Calculations: These methods estimate the binding free energy (ΔG_bind), a thermodynamic quantity that directly correlates with binding affinity.[9][12] Popular and computationally accessible methods include Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA).[9][13] More rigorous, but computationally expensive, methods like Free Energy Perturbation (FEP) also exist.[12][14]

This guide will focus on a workflow that leverages the speed of docking for initial pose generation and the accuracy of MD simulations coupled with MM/PBSA for a refined binding affinity prediction.

The Integrated Computational Workflow

A robust computational study is not a series of disconnected steps but an integrated and self-validating workflow. The causality is critical: the output of each stage serves as a quality-controlled input for the next. The diagram below illustrates the logical flow of the entire process.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Initial Pose Generation cluster_md Phase 3: Dynamic Simulation cluster_analysis Phase 4: Analysis & Quantification ligand_prep Ligand Preparation (Structure & Parametrization) docking Molecular Docking (Generate Binding Hypotheses) ligand_prep->docking protein_prep Target Protein Preparation (Structure Cleanup & Protonation) protein_prep->docking system_build System Building (Solvation & Ionization) docking->system_build minimization Energy Minimization system_build->minimization equilibration System Equilibration (NVT & NPT) minimization->equilibration production_md Production MD Simulation equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF, Interactions) production_md->trajectory_analysis free_energy Binding Free Energy Calculation (MM/PBSA) production_md->free_energy G start Docked Protein-Ligand Complex solvate 1. Solvate (Add Water Box) start->solvate ionize 2. Ionize (Neutralize Charge) solvate->ionize minimize 3. Energy Minimization (Remove Steric Clashes) ionize->minimize npt 5. NPT Equilibration (Stabilize Pressure/Density) minimize->npt nvt 4. NVT Equilibration (Stabilize Temperature) production 6. Production MD (Data Collection) nvt->production npt->nvt

Caption: Step-by-step workflow for MD system equilibration.

Step-by-Step Methodology (using GROMACS):

  • Combine Protein and Ligand: Create a single complex .pdb or .gro file containing the coordinates of the selected docked pose. Update the master topology (topol.top) file to include the ligand's topology (#include "LIG.itp"). [10]2. Create a Simulation Box: Use gmx editconf to place the complex in a simulation box of appropriate size (e.g., a cubic box with a 1.0 nm distance between the protein and the box edge).

  • Solvation: Fill the box with water molecules using gmx solvate.

  • Adding Ions: Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. Causality: MD simulations with periodic boundary conditions require a net-neutral system to avoid artifacts in the calculation of long-range electrostatics. 5. Energy Minimization: Run a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during the setup.

  • NVT (Canonical Ensemble) Equilibration:

    • Run a short MD simulation (e.g., 1 ns) while keeping the number of particles (N), volume (V), and temperature (T) constant.

    • Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Self-Validation: Monitor the system temperature; it should reach and plateau at the target temperature (e.g., 300 K).

  • NPT (Isothermal-Isobaric Ensemble) Equilibration:

    • Run a subsequent simulation (e.g., 2-5 ns) keeping the number of particles (N), pressure (P), and temperature (T) constant. The volume is now allowed to fluctuate.

    • Self-Validation: Monitor the system pressure and density. They should converge to stable average values, indicating the system is well-equilibrated.

  • Production MD:

    • Run the final, long simulation (e.g., 100-500 ns) without any restraints. This is the trajectory from which all analytical data will be extracted.

MD Simulation Parameters (Example)
Ensemble NPT
Temperature 300 K (V-rescale thermostat)
Pressure 1 bar (Parrinello-Rahman barostat)
Timestep 2 fs
Constraints LINCS (for H-bonds)
Electrostatics Particle Mesh Ewald (PME)
van der Waals Cutoff 1.2 nm
Production Length 200 ns
Protocol 5: Post-MD Analysis and Binding Free Energy

Rationale: The raw MD trajectory is a massive collection of atomic coordinates. We must analyze this data to assess simulation quality and calculate the binding affinity. The MM/PBSA method provides a computationally efficient way to estimate the binding free energy by combining molecular mechanics energies with a continuum solvation model. [13] Step-by-Step Methodology:

  • Trajectory Quality Control:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and stable regions of the protein.

  • MM/PBSA Calculation:

    • Use the g_mmpbsa tool (or similar scripts) to perform the calculation.

    • This script extracts snapshots from the production trajectory and, for each snapshot, calculates the energy of the complex, the protein alone, and the ligand alone.

    • The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each G term is composed of:

      • ΔE_MM: Molecular mechanics energy (bonds, angles, electrostatics, van der Waals).

      • ΔG_solv: Solvation free energy (polar and non-polar contributions).

      • -TΔS: Conformational entropy (often ignored due to high computational cost and potential for large errors, but its omission is a key limitation).

MM/PBSA Results (Hypothetical Data) Energy (kJ/mol)
van der Waals Energy-165.4 ± 8.2
Electrostatic Energy-75.1 ± 10.5
Polar Solvation Energy180.7 ± 12.1
Non-Polar Solvation Energy-18.3 ± 1.1
Binding Energy (ΔG_bind) -78.1 ± 15.6

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for predicting the binding affinity of (3Z)-1-benzofuran-3(2H)-one oxime. By systematically progressing from ligand and protein preparation through molecular docking, extensive MD simulations, and finally to MM/PBSA free energy calculations, researchers can generate reliable and actionable insights into the molecule's therapeutic potential. The emphasis on causality and self-validation at each step is paramount for ensuring the trustworthiness of the final results. This framework not only provides a protocol for a specific molecule but also serves as a foundational guide for tackling similar protein-ligand binding problems in computational drug discovery.

References

  • Force fields for small molecules - PMC - NIH. (No date).
  • GROMACS Protein-Ligand Complex MD Setup tutorial.
  • Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. (No date).
  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (2019). Oriental Journal of Chemistry.
  • Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation.
  • Free Energy Calculations for Protein-Ligand Binding Prediction.
  • GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Protein-Ligand Complex - MD Tutorials. (No date). Virginia Tech Department of Biochemistry.
  • GROMACS Tutorials.
  • Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. (2008). Journal of Medicinal Chemistry.
  • GROMACS Protein Ligand Complex Simulations.
  • Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2024).
  • Calculation of protein–ligand binding free energy by using a polarizable potential.
  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. (2024).
  • DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION/ DISSOCIATION PROCESSES USING COMPUTER SIMULATIONS. (No date).
  • The development of an Amber-compatible organosilane force field for drug-like small molecules.
  • Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran-pyrazole derivatives as anticancer agents. (2015). PubMed.
  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymeriz
  • CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application.
  • CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. (2025).
  • How to setup protein-ligand simulation using CHARMM-GUI for ligand prepar
  • Molecular modeling of interactions between Q8 oxime and in silico model... (No date).
  • Modeling H-bond interactions of oxime 30 (A) and its inactive ketone... (No date).
  • (Z)-benzofuran-3(2H)-one oxime.
  • 82415-84-7 | 3(2H)-Benzofuranone oxime.
  • 3(2H)-benzofuranone, oxime, (3Z)- — Chemical Substance Information.
  • Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (2020). PubMed.
  • CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules.
  • Natural source, bioactivity and synthesis of benzofuran derivatives.
  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies.

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Protocols & Analytical Methods

Method

Synthesis of (3Z)-1-Benzofuran-3(2H)-one Oxime: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of (3Z)-1-benzofuran-3(2H)-one oxime, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of (3Z)-1-benzofuran-3(2H)-one oxime, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for a successful and reproducible synthesis.

Introduction

Benzofuran scaffolds are prevalent in a wide array of biologically active compounds and natural products.[1] The introduction of an oxime functionality at the 3-position of the benzofuran-3(2H)-one core expands the chemical space for derivatization, enabling the exploration of novel therapeutic agents.[2][3] Oximes themselves are recognized for their diverse biological activities and their utility as versatile synthetic intermediates.[3] The stereochemistry of the oxime, specifically the (Z)-isomer, can significantly influence its biological activity and chemical reactivity. This guide focuses on a stereoselective synthesis to favor the formation of the desired (3Z)-isomer.

Overall Synthesis Strategy

The synthesis of (3Z)-1-benzofuran-3(2H)-one oxime is a two-step process. The first step involves the synthesis of the precursor, 1-benzofuran-3(2H)-one, from a readily available starting material. The second, and key, step is the stereoselective oximation of the ketone to yield the target (3Z)-oxime.

synthesis_overview Starting_Material 2-Hydroxyphenylacetic acid Precursor 1-Benzofuran-3(2H)-one Starting_Material->Precursor Lactonization Target_Molecule (3Z)-1-Benzofuran-3(2H)-one oxime Precursor->Target_Molecule Stereoselective Oximation

Caption: Overall synthetic strategy.

Part 1: Synthesis of 1-Benzofuran-3(2H)-one (Precursor)

The synthesis of the benzofuranone precursor is achieved through the lactonization of 2-hydroxyphenylacetic acid. This intramolecular cyclization is a common and efficient method for the formation of this heterocyclic core.[4]

Reaction Mechanism: Lactonization

The lactonization of 2-hydroxyphenylacetic acid is typically acid-catalyzed. The protonation of the carboxylic acid carbonyl group enhances its electrophilicity, facilitating the intramolecular nucleophilic attack by the phenolic hydroxyl group. Subsequent dehydration yields the cyclic ester, 1-benzofuran-3(2H)-one.

lactonization_mechanism cluster_0 Lactonization of 2-Hydroxyphenylacetic acid Reactant 2-Hydroxyphenylacetic acid Protonation Protonated Carbonyl Reactant->Protonation + H+ Cyclization Tetrahedral Intermediate Protonation->Cyclization Intramolecular nucleophilic attack Product 1-Benzofuran-3(2H)-one Cyclization->Product - H2O, -H+

Caption: Mechanism of Lactonization.

Experimental Protocol: Synthesis of 1-Benzofuran-3(2H)-one

Materials:

  • 2-Hydroxyphenylacetic acid

  • Toluene

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) and toluene (150 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.6 g, 3.3 mmol).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-benzofuran-3(2H)-one as a solid.

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
2-Hydroxyphenylacetic acid152.1510.065.7
p-Toluenesulfonic acid190.220.63.3

Part 2: Stereoselective Synthesis of (3Z)-1-Benzofuran-3(2H)-one Oxime

The oximation of 1-benzofuran-3(2H)-one is achieved by reacting it with hydroxylamine hydrochloride in the presence of a base. To favor the formation of the thermodynamically more stable (Z)-isomer, specific reaction conditions are employed. The use of potassium carbonate as the base has been shown to promote the formation of the (Z)-oxime.[5][6]

Reaction Mechanism: Oximation

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, forming a carbinolamine intermediate. This is followed by dehydration to yield the oxime. The stereochemistry of the final product can be influenced by the reaction conditions.

oximation_mechanism cluster_1 Oximation of 1-Benzofuran-3(2H)-one Ketone 1-Benzofuran-3(2H)-one Intermediate Carbinolamine Intermediate Ketone->Intermediate + NH2OH Hydroxylamine Hydroxylamine Product (3Z)-1-Benzofuran-3(2H)-one oxime Intermediate->Product - H2O

Caption: Mechanism of Oximation.

Experimental Protocol: Synthesis of (3Z)-1-Benzofuran-3(2H)-one Oxime

Materials:

  • 1-Benzofuran-3(2H)-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-benzofuran-3(2H)-one (5.0 g, 37.3 mmol) in a mixture of ethanol (90 mL) and water (30 mL).

  • Add hydroxylamine hydrochloride (3.1 g, 44.7 mmol) and anhydrous potassium carbonate (6.2 g, 44.7 mmol) to the solution.[7]

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (200 mL).

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure (3Z)-1-benzofuran-3(2H)-one oxime.

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
1-Benzofuran-3(2H)-one134.135.037.3
Hydroxylamine hydrochloride69.493.144.7
Potassium carbonate138.216.244.7

Characterization and Validation

The identity and purity of the synthesized (3Z)-1-benzofuran-3(2H)-one oxime should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the characteristic signals for the aromatic and methylene protons of the benzofuranone core, as well as a distinct signal for the oxime hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the C=N carbon of the oxime.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₈H₇NO₂: 149.15 g/mol ).[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Toluene and ethanol are flammable solvents and should be handled with care, away from ignition sources.

  • p-Toluenesulfonic acid is corrosive and should be handled with caution.

  • Hydroxylamine hydrochloride is a potential skin and respiratory irritant.

References

  • Sharghi, H., & Sarvari, M. H. (2000). Selective Synthesis of E and Z Isomers of Oximes. Synlett, 2000(10), 1455-1457.
  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Journal of Chemical Research, Synopses, (1), 24-25.
  • Photoredox-Mediated Alkylation of Oxime Chlorides for the Stereoselective Synthesis of Ketoximes. Organic Letters.
  • Dewan, S. K., & Singh, R. (2002). Microwave Assisted Stereoselective Synthesis of Z-Oximes In Presence of Na2co3 and Znso4 in Dry Media – Part Ii. Oriental Journal of Chemistry, 18(3).
  • Introduction to the Stereoselective Synthesis of Oximes. University Chemistry.
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. PMC.
  • Benzophenone Oxime: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds. Benchchem.
  • Dandia, A., Singh, R., & Khaturia, S. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 584(1), 68-81.
  • Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786.
  • Luo, H., Liu, Y. F., Zhang, C. L., Wang, Y., Ni, G., & Yu, D. Q. (2013). A new method for the synthesis of 3-hydroxymethylbenzofuran. Chinese Chemical Letters, 24(11), 986-988.
  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
  • Synthesis and Application of O-(3,4-Dichlorophenyl)hydroxylamine in Benzofuran Synthesis. Benchchem.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC.
  • CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • Synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes and iodobenzenes via a palladium-catalyzed dearomative arylation/oxidation reaction. Organic & Biomolecular Chemistry.
  • Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed.
  • Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • (Z)-benzofuran-3(2H)-one oxime. ChemBK.
  • Synthesis of benzofuran‐oxime chemical framework.
  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. PMC.
  • Efficient Synthesis of Benzofurans Utilizing[8][8]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. Organic Chemistry Portal.

  • Application Notes and Protocols: Step-by-Step Synthesis of Benzophenone Oxime. Benchchem.
  • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones.
  • Propagation in Reported Organocatalytic Beckmann Rearrangement. The Royal Society of Chemistry.
  • The 'one-pot' preparation of substituted benzofurans. Arkivoc.
  • Synthesis of Oxindoles and Benzofuranones via Oxidation of 2- Heterocyclic BMIDAs.

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Application

Application Note: Leveraging (3Z)-1-Benzofuran-3(2H)-one Oxime in Targeted Drug Discovery

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals Pharmacological Rationale & Scaffold Architecture In the pursuit o...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals

Pharmacological Rationale & Scaffold Architecture

In the pursuit of novel therapeutics for neurodegenerative diseases and oncology, the architectural design of small-molecule libraries is paramount. The compound (3Z)-1-benzofuran-3(2H)-one oxime (CAS: 82415-84-7) represents a highly versatile pharmacophore that bridges two privileged structural motifs: the benzofuran core and the oxime functional group.

From a mechanistic standpoint, the benzofuran ring provides a rigid, planar, and lipophilic core. This extensive π -conjugation allows the molecule to readily cross the blood-brain barrier (BBB) and engage in profound π−π stacking interactions with aromatic amino acid residues in target protein pockets[1]. Conversely, the oxime moiety (-C=N-OH) acts as a highly polar, hydrogen-bond donor/acceptor and a potent nucleophile. This dual nature allows benzofuran-oxime derivatives to act as multi-target-directed ligands (MTDLs), a critical requirement in modern drug discovery[2].

Physicochemical Profiling

To understand its behavior in biological assays, we must first establish its baseline physicochemical and drug-likeness properties.

PropertyValueDrug-Likeness Implication
Molecular Weight 149.15 g/mol Highly favorable for lead optimization (Rule of 5 compliant).
Chemical Formula C8H7NO2Low molecular complexity; ideal starting point for functionalization.
LogP (Estimated) ~1.8 - 2.1Optimal lipophilicity for passive BBB permeation.
H-Bond Donors 1Facilitates specific interactions with catalytic triads (e.g., AChE).
H-Bond Acceptors 3Enhances aqueous solubility for in vitro assay formulation.

Application I: Neurodegenerative Disease (Anti-Alzheimer's Screening)

Causality and Mechanism of Action

Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are the frontline symptomatic treatments for Alzheimer's disease (AD). The active site of AChE consists of a deep gorge with two distinct binding regions: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

Benzofuran-oxime derivatives demonstrate potent anticholinesterase activity because they function as dual-site inhibitors[2]. The lipophilic benzofuran core anchors to the PAS (interacting with Trp286 and Tyr72), while the nucleophilic oxime group reaches down the gorge to form hydrogen bonds within the CAS (interacting with Ser203, His447, and Glu334).

Mechanism L (3Z)-1-Benzofuran-3(2H)-one Oxime (Pharmacophore) PAS Peripheral Anionic Site (PAS) (Aromatic Stacking) L->PAS Lipophilic Core CAS Catalytic Active Site (CAS) (Hydrogen Bonding) L->CAS Oxime Nucleophile PAS->CAS Allosteric Modulation

Dual-site binding mechanism of benzofuran-oxime derivatives in Acetylcholinesterase.

Protocol 1: Self-Validating High-Throughput AChE Inhibition Assay (Modified Ellman’s Method)

This protocol utilizes 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). The causality of this choice is critical: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine immediately reacts with DTNB to produce the 5-thio-2-nitrobenzoate (TNB) anion, which yields a strong yellow color measurable at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the (3Z)-1-benzofuran-3(2H)-one oxime in DMSO to create a 10 mM stock, ensuring the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Assay Setup (96-Well Plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound (at varying concentrations: 0.1, 1, 10, 50, 100 µM).

    • Add 20 µL of AChE enzyme solution (0.22 U/mL).

  • Pre-Incubation: Incubate the plate at 25°C for 15 minutes. Causality: This allows the oxime moiety to establish equilibrium binding with the enzyme's CAS before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Self-Validation (Quality Control):

    • Positive Control: Galantamine (10 µM).

    • Negative Control: 1% DMSO vehicle.

    • Blank: Buffer + DTNB + ATCh (no enzyme) to account for non-enzymatic hydrolysis.

    • Calculate the Z′ -factor. The assay is only valid if Z′≥0.5 .

Application II: Oncology (Cytotoxicity Screening)

Causality and Mechanism of Action

Beyond neurodegeneration, benzofuran oxime ethers have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7[3]. The mechanism involves the induction of apoptosis and the inhibition of specific survival kinases (e.g., CK2). The oxime group enhances the molecule's solubility and cellular uptake compared to unsubstituted benzofurans, allowing it to effectively reach intracellular targets.

Workflow A 1. Scaffold Selection (3Z)-1-Benzofuran-3(2H)-one oxime B 2. In Silico Profiling (Molecular Docking & ADMET) A->B C 3. In Vitro Validation (Ellman's Assay / MTT Viability) B->C D 4. Hit-to-Lead Optimization (SAR & Functionalization) C->D

Standardized drug discovery workflow for benzofuran-oxime hit compounds.

Protocol 2: Self-Validating MTT Cell Viability Assay

The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Causality: Because this enzyme is only active in viable cells, the intensity of the purple color is directly proportional to the number of living cells, providing a highly accurate measure of the compound's cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Critical Step: Fill the outer perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS. Causality: This mitigates the "edge effect" caused by evaporation, ensuring uniform thermal and osmotic conditions for the inner experimental wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere to allow cell attachment.

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing (3Z)-1-benzofuran-3(2H)-one oxime at concentrations ranging from 1 to 250 µg/mL[3]. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM).

  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well to solubilize the crystals. Shake the plate in the dark for 10 minutes.

  • Measurement: Read the absorbance at 570 nm.

Quantitative Assay Validation Metrics

To ensure the trustworthiness of the data generated from the protocols above, the following quantitative metrics must be strictly adhered to before proceeding to hit-to-lead optimization.

Validation MetricAChE Inhibition (Ellman's)Cytotoxicity (MTT Assay)Interpretation
Z′ -Factor >0.75 >0.60 Ensures excellent separation between positive and negative controls.
Signal-to-Background (S/B) ≥5.0 ≥10.0 Guarantees the assay window is large enough to detect weak hits.
Vehicle Control Limit <5% enzyme inhibition >95% cell viabilityConfirms DMSO is not causing false positives.
Reference IC 50​ / EC 50​ Galantamine: 1.5−3.0 µMDoxorubicin: 0.5−1.2 µMValidates the biological sensitivity of the batch.

References

  • Synthesis of benzofuran‐oxime chemical framework. ResearchGate. 1

  • Benzofuran-3-one oxime | 82415-84-7. Sigma-Aldrich.

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. PubMed Central (PMC). 3

  • Synthesis of Novel Oxime and Benzofuran Chemical Frameworks Possessing Potent Anticholinesterase Activity: A SAR Study Related to Alzheimer Disease. ResearchGate. 2

Sources

Method

Preparation of (3Z)-1-Benzofuran-3(2H)-one Oxime Ethers: A Detailed Guide for Researchers

Introduction: The Significance of Benzofuranone Oxime Ethers The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds.[1][2] Derivatives of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzofuranone Oxime Ethers

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds.[1][2] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3] Within this class of compounds, 1-benzofuran-3(2H)-one oxime ethers have emerged as a promising area of research due to their potential applications in drug discovery and development. The introduction of the oxime ether functionality can significantly modulate the physicochemical properties and biological activity of the parent benzofuranone core. The stereochemistry of the C=N double bond of the oxime, designated as (Z) or (E), plays a crucial role in determining the molecule's three-dimensional shape and, consequently, its interaction with biological targets.[4] This guide provides a comprehensive overview of the preparation of (3Z)-1-benzofuran-3(2H)-one oxime ethers, focusing on synthetic strategies, detailed experimental protocols, and characterization techniques.

Synthetic Strategy: A Two-Step Approach to (3Z)-1-Benzofuran-3(2H)-one Oxime Ethers

The synthesis of the target compounds is most effectively achieved through a two-step sequence:

  • Oximation of 1-benzofuran-3(2H)-one: This initial step involves the condensation of the ketone with a hydroxylamine derivative to form the corresponding oxime. The critical challenge in this step is to control the stereoselectivity to favor the desired (3Z)-isomer.

  • O-alkylation of the (3Z)-oxime: The subsequent etherification of the (3Z)-1-benzofuran-3(2H)-one oxime with a suitable alkylating agent yields the final oxime ether product.

The overall synthetic workflow is depicted below:

Synthetic Workflow 1-Benzofuran-3(2H)-one 1-Benzofuran-3(2H)-one Oximation Oximation 1-Benzofuran-3(2H)-one->Oximation Hydroxylamine HCl, Base (3Z)-1-Benzofuran-3(2H)-one oxime (3Z)-1-Benzofuran-3(2H)-one oxime Oximation->(3Z)-1-Benzofuran-3(2H)-one oxime Kinetic Control O-alkylation O-alkylation (3Z)-1-Benzofuran-3(2H)-one oxime->O-alkylation Alkyl Halide, Base (3Z)-1-Benzofuran-3(2H)-one oxime ether (3Z)-1-Benzofuran-3(2H)-one oxime ether O-alkylation->(3Z)-1-Benzofuran-3(2H)-one oxime ether

Figure 1: General synthetic workflow for the preparation of (3Z)-1-benzofuran-3(2H)-one oxime ethers.

Part 1: Synthesis of the Precursor - 1-Benzofuran-3(2H)-one

A variety of methods have been reported for the synthesis of 1-benzofuran-3(2H)-ones.[5] A common and reliable approach involves the intramolecular cyclization of a suitable precursor, such as an α-phenoxyacetic acid derivative.

Protocol 1: Preparation of 1-Benzofuran-3(2H)-one

This protocol describes a two-step synthesis starting from a substituted phenol.

Step 1: Synthesis of 2-Phenoxyacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chosen phenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Deprotonation: Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq) and stir at room temperature overnight.

  • Isolation: Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the 2-phenoxyacetic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: In a round-bottom flask, place the dried 2-phenoxyacetic acid (1.0 eq).

  • Cyclization: Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) in excess.[6]

  • Reaction: Heat the mixture with stirring at a temperature between 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Stereoselective Synthesis of (3Z)-1-Benzofuran-3(2H)-one Oxime

The formation of oximes from ketones can lead to a mixture of (E) and (Z) isomers. The stereochemical outcome is often influenced by the reaction conditions, with the thermodynamically more stable isomer being favored at higher temperatures and longer reaction times (thermodynamic control), while the kinetically favored product may be obtained under milder conditions (kinetic control).[7][8][9] For many aryl alkyl ketoximes, the (E)-isomer, where the larger aryl group is anti to the hydroxyl group, is thermodynamically more stable. Therefore, to obtain the less stable (Z)-isomer, kinetically controlled conditions are generally preferred.

Causality Behind Stereoselective Oximation

The stereoselectivity in oxime formation is primarily governed by the steric interactions in the transition state of the hydroxylamine addition to the carbonyl group and the subsequent dehydration step. To favor the (Z)-isomer, where the hydroxyl group is syn to the benzofuran ring system, conditions that minimize the equilibration to the more stable (E)-isomer are necessary. This typically involves using milder bases and lower reaction temperatures.

Protocol 2: Kinetically Controlled Synthesis of (3Z)-1-Benzofuran-3(2H)-one Oxime
  • Reaction Setup: Dissolve 1-benzofuran-3(2H)-one (1.0 eq) in a mixture of ethanol and pyridine at room temperature in a round-bottom flask.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at a controlled low temperature (e.g., 0-5 °C) for 24-48 hours. The use of a mild base like pyridine and low temperature helps to favor the kinetic product.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting ketone and the formation of the oxime (often as a mixture of isomers initially).

  • Work-up: Once the reaction is deemed complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to neutralize the excess pyridine.

  • Extraction: Extract the product with ethyl acetate or another suitable organic solvent.

  • Purification and Isomer Separation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which may contain a mixture of (E) and (Z) isomers, can be purified and the isomers separated by careful column chromatography on silica gel. The (Z)-isomer is typically the more polar of the two.

Oximation_Mechanism cluster_0 Oximation of 1-Benzofuran-3(2H)-one Ketone 1-Benzofuran-3(2H)-one Intermediate Hemiaminal Intermediate Ketone->Intermediate + NH2OH Hydroxylamine NH2OH·HCl Base Pyridine Z_Oxime (3Z)-Oxime (Kinetic Product) Intermediate->Z_Oxime - H2O (Low Temp) E_Oxime (E)-Oxime (Thermodynamic Product) Intermediate->E_Oxime - H2O (Higher Temp, Equilibration)

Figure 2: Simplified reaction scheme for the oximation of 1-benzofuran-3(2H)-one, highlighting kinetic vs. thermodynamic control.

Part 3: Synthesis of (3Z)-1-Benzofuran-3(2H)-one Oxime Ethers

The O-alkylation of the (3Z)-oxime is a nucleophilic substitution reaction where the oxime oxygen acts as the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the oxime hydroxyl group, thereby increasing its nucleophilicity.

Protocol 3: O-Alkylation of (3Z)-1-Benzofuran-3(2H)-one Oxime

This protocol describes a general method for the O-alkylation. For substrates sensitive to strong bases or high temperatures, phase-transfer catalysis offers a milder and often more efficient alternative.[10]

Method A: Conventional O-Alkylation

  • Reaction Setup: Dissolve the purified (3Z)-1-benzofuran-3(2H)-one oxime (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq, handle with care!) or potassium carbonate (K2CO3, 2.0 eq), and stir the mixture at room temperature for 30-60 minutes until gas evolution ceases (in the case of NaH).

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting oxime is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Method B: O-Alkylation under Phase-Transfer Catalysis (PTC)

  • Reaction Setup: In a round-bottom flask, combine the (3Z)-1-benzofuran-3(2H)-one oxime (1.0 eq), the alkylating agent (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a biphasic solvent system, for instance, dichloromethane and a concentrated aqueous solution of sodium hydroxide.

  • Reaction: Stir the mixture vigorously at room temperature for several hours to overnight. The vigorous stirring is crucial to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Part 4: Characterization and Data Interpretation

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and stereochemistry.

Technique Expected Observations for (3Z)-1-Benzofuran-3(2H)-one Oxime Ethers
¹H NMR - Aromatic protons of the benzofuran ring system. - A characteristic singlet for the CH₂ protons adjacent to the furan oxygen. - Signals corresponding to the protons of the O-alkyl group. - The chemical shift of the protons on the carbon alpha to the oxime nitrogen can be indicative of the (E/Z) configuration.[11]
¹³C NMR - Carbon signals for the benzofuran core. - The C=N carbon signal of the oxime ether. - Signals for the carbons of the O-alkyl group. - The chemical shift of the C=N carbon can differ between (E) and (Z) isomers.[4]
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. - Characteristic fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy - A characteristic C=N stretching vibration for the oxime ether, typically in the range of 1620-1680 cm⁻¹. - C-O stretching vibrations for the ether linkages. - Aromatic C-H and C=C stretching bands.

Table 1: General Spectroscopic Data for (3Z)-1-Benzofuran-3(2H)-one Oxime Ethers.

Applications and Future Perspectives

Benzofuranone oxime ethers are of significant interest in medicinal chemistry. The incorporation of the oxime ether moiety can enhance the lipophilicity and metabolic stability of the parent molecule, which are crucial parameters for drug candidates. Several studies have reported the cytotoxic activities of benzofuran and oxime ether derivatives against various cancer cell lines.[1][3][12] The diverse biological activities of the benzofuran nucleus, combined with the tunable properties of the oxime ether group, make these compounds attractive scaffolds for the development of novel therapeutic agents. Further research in this area could focus on the synthesis of a diverse library of these compounds and their systematic evaluation in various biological assays to establish structure-activity relationships (SAR).

References

  • Song, Q. et al. (2019). Stereospecific 1,4-Metallate Shift Enables Stereoconvergent Synthesis of Ketoximes. Angewandte Chemie International Edition, 58(38), 13421-13426. [Link]

  • Rovis, T. et al. (2025). Photoredox-Mediated Alkylation of Oxime Chlorides for the Stereoselective Synthesis of Ketoximes. Organic Letters. [Link]

  • Kosmalski, T. et al. The dose-dependent curves for cytotoxicity screening of the benzofuran... ResearchGate. [Link]

  • Hosokawa, T. et al. (2006). Alkylation of Ketoxime with Dichloromethane Using Bases under Phase-transfer Conditions. Formation of Methylene Dioxime and Novel Heteromacrocyclic Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • Silva, F. C. et al. (2024). Synthesis of Cytotoxic Benzofurans and Ethers Derivatives of Paeonol. Chemistry & Biodiversity. [Link]

  • Request PDF | O-Alkylation of Pyridine Aldo- and Ketoximes with Dihalohydrins under Phase-Transfer Conditions. ResearchGate. [Link]

  • Kosmalski, T. et al. (2022). The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. Molecules. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Rovis, T. et al. (2025). Photoredox-Mediated Alkylation of Oxime Chlorides for the Stereoselective Synthesis of Ketoximes. Organic Letters. [Link]

  • Pal, M. et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals. [Link]

  • Zhou, H. et al. Synthesis, Cytotoxicities and DNA-binding Affinities of benzofuran-3-ols and Their Fused Analogs. PubMed. [Link]

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
  • Salas-Ambrosio, P. et al. (2026). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. RSC Advances. [Link]

  • Wang, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Kinetic vs. Thermodynamic Control of a Reaction. Jack Westin. [Link]

  • Sarotti, A. M. et al. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Varma, R. S. et al. Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Molecules. [Link]

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. [Link]

  • benzofuran-3-one O-methyl oxime. PubChem. [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]

  • De-la-Torre, A. et al. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega. [Link]

  • 3(2H)-benzofuranone, oxime, (3Z)-. NextSDS. [Link]

  • Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals. [Link]

  • Al-Najjar, I. M. et al. 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah Staff. [Link]

  • Villemin, D. et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings. [Link]

  • Saadeh, H. A. et al. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Stability of (3Z)-1-benzofuran-3(2H)-one oxime

Introduction: (3Z)-1-benzofuran-3(2H)-one oxime is a heterocyclic compound of interest in various research and development pipelines.[1][2][3] The integrity of this molecule is paramount for reproducible experimental out...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (3Z)-1-benzofuran-3(2H)-one oxime is a heterocyclic compound of interest in various research and development pipelines.[1][2][3] The integrity of this molecule is paramount for reproducible experimental outcomes. This guide provides in-depth technical advice, troubleshooting, and best practices to prevent its degradation during storage. The recommendations herein are synthesized from established principles governing the stability of oximes and related chemical structures, providing a robust framework for maintaining sample purity.[4][5][6]

Section 1: Quick Reference for Optimal Storage

For immediate guidance, the following table summarizes the recommended conditions for storing (3Z)-1-benzofuran-3(2H)-one oxime to ensure its long-term stability. Each parameter is critical for mitigating specific degradation pathways.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CMinimizes thermal decomposition and slows kinetic rates of all degradation pathways.[4][7]
Light Protect from lightStore in amber glass vials or opaque containers to prevent photochemical degradation.[4][8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and acid-catalyzed hydrolysis.[9][10]
Container Tightly sealed glass vialsPrevents exposure to atmospheric moisture and contaminants. Use of Parafilm® is advised for an additional seal.[9]
Purity High purity solidSolvents, especially aqueous or acidic solutions, can accelerate degradation. Store as a solid whenever possible.
Avoid Acids, strong bases, excessive heatAcids can catalyze hydrolysis and Beckmann rearrangement; heat accelerates all degradation.[5][6]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered by researchers working with (3Z)-1-benzofuran-3(2H)-one oxime.

Q1: What are the primary physical signs of degradation?

A1: Initial assessment can often be done visually. Signs of potential degradation include:

  • Color Change: A noticeable shift from a white or off-white solid to yellow or brown hues can indicate the formation of chromophoric degradation products.[4]

  • Change in Texture: Clumping, caking, or the appearance of an oily film on the solid suggests the presence of impurities or moisture absorption.[4]

  • Inconsistent Analytical Results: The most definitive sign of degradation is a change in analytical data. This includes low assay values, the appearance of new peaks in HPLC or GC chromatograms, or unexpected signals in NMR spectra.

It is critical to understand that the absence of visual changes does not guarantee compound integrity. Always rely on analytical data for definitive purity assessment.

Q2: What are the main chemical pathways that lead to its degradation?

A2: The molecular structure of (3Z)-1-benzofuran-3(2H)-one oxime contains several functionalities susceptible to degradation. The three primary pathways are hydrolysis, photodecomposition, and thermal degradation.

  • Hydrolysis: The oxime functional group can undergo acid-catalyzed hydrolysis, reverting to the parent ketone, 1-benzofuran-3(2H)-one, and hydroxylamine.[5][6][11] This is a significant concern if the compound is exposed to moisture, especially in the presence of acidic contaminants. While oximes are generally more stable against hydrolysis than imines or hydrazones, this pathway remains a primary risk over long-term storage.[12][13]

  • Photodecomposition: Oximes can be sensitive to light, particularly UV radiation.[4] Upon irradiation, especially in the presence of air (oxygen), the N-O bond can cleave, leading to oxidation and the formation of the parent ketone or other complex radical-mediated byproducts.[8][14]

  • Thermal Degradation: Elevated temperatures can provide the activation energy needed for decomposition.[6] For some oximes, this can involve the Beckmann rearrangement, especially if acidic impurities are present, though this is more common with ketoximes under specific conditions.[6][15]

Potential Degradation Pathways Parent (3Z)-1-benzofuran-3(2H)-one oxime (Stable) Hydrolysis_Product 1-benzofuran-3(2H)-one + Hydroxylamine Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid) Photo_Product 1-benzofuran-3(2H)-one + Other byproducts Parent->Photo_Product Photodecomposition (Light, O₂) Thermal_Product Complex Decomposition Products Parent->Thermal_Product Thermal Stress (Heat)

Caption: Key degradation pathways for the target compound.

Q3: My compound is stored correctly but still shows degradation. What are other potential causes?

A3: If standard storage protocols are followed and degradation persists, consider these less obvious factors:

  • Contamination of Inert Gas: The inert gas source (nitrogen or argon cylinder) may be contaminated with moisture or oxygen. Ensure high-purity gas (≥99.998%) is used and that gas lines are properly purged.

  • Frequent Freeze-Thaw Cycles: If you are working with a solution, repeated freezing and thawing can cause degradation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid this.

  • Leaky Container Seals: Septa on screw-cap vials can be compromised after multiple punctures. This allows for the slow ingress of atmospheric oxygen and moisture. Use high-quality septa and replace them if frequent sampling is required.

  • Headspace Volume: A large air-filled headspace in the vial provides a reservoir of oxygen and moisture. When storing, either use a vial appropriately sized for the amount of material or backfill the headspace with an inert gas.

Q4: Is it necessary to store the compound under an inert atmosphere? When and how should I do this?

A4: Yes, for long-term storage (> 1 month) or for maintaining a high-purity reference standard, storage under an inert atmosphere is strongly recommended.[9] It provides the most robust protection against oxidative degradation and moisture-driven hydrolysis.

The decision to use an inert atmosphere can be guided by the intended use and storage duration.

Start Assess Storage Needs Decision1 Long-term storage? (> 1 month) Start->Decision1 Decision2 High-purity reference standard? Decision1->Decision2 No Action_Inert Store Under Inert Gas (Ar or N₂) Decision1->Action_Inert Yes Decision2->Action_Inert Yes Action_Standard Standard Storage (Tightly Sealed Vial) Decision2->Action_Standard No

Caption: Decision workflow for using an inert atmosphere.

For the correct procedure, please refer to Protocol 1 in the next section.

Q5: Can I add chemical stabilizers to my sample?

A5: While the addition of stabilizers like antioxidants is a common practice in pharmaceutical formulations, it is generally not recommended for a pure analytical standard unless you are developing a specific formulation.[16] Antioxidants such as Butylated Hydroxytoluene (BHT) or hindered phenols function as free-radical scavengers and can prevent oxidative degradation.[17][18]

However, adding any substance complicates analysis:

  • It introduces a potential impurity that may interfere with your assay.

  • The stabilizer itself may degrade over time.

  • The stabilizer could potentially react with your compound under certain conditions.

If you must explore stabilization for a formulated product, a thorough validation study is required to prove compatibility and efficacy without analytical interference. For storing the pure active compound, adhering strictly to the optimal physical storage conditions (temperature, light, inert gas) is the superior and cleaner approach.

Section 3: Technical Protocols

Protocol 1: Procedure for Storage Under an Inert Atmosphere

This protocol describes the standard "gas-purge" or "blanketing" technique to replace the atmosphere in a storage vial with a dry, inert gas.[19][20][21]

Materials:

  • Vial containing the solid (3Z)-1-benzofuran-3(2H)-one oxime.

  • High-purity (≥99.998%) nitrogen or argon gas cylinder with a regulator.

  • Tubing to direct the gas flow.

  • A long needle or pipette tip to introduce the gas to the bottom of the vial.

  • Vial cap with a septum, or a standard cap that can be quickly and tightly sealed.

  • Parafilm®.

Procedure:

  • Place the desired quantity of the solid compound into a clean, dry glass vial. Use a vial that is appropriately sized to minimize headspace.

  • Set the gas regulator to produce a gentle, slow flow of inert gas (e.g., 1-2 bubbles per second if passed through an oil bubbler). A high flow rate can blow the solid material out of the vial.

  • Insert the needle connected to the gas line into the vial, with the tip positioned just above the solid material.

  • Allow the gas to flow gently into the vial for 30-60 seconds. Since nitrogen and argon are denser than air, they will displace the air from the bottom up.

  • While the gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with its cap.

  • For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Place the sealed vial in a refrigerator at 2-8°C, protected from light (e.g., inside a labeled, opaque secondary container).

Protocol 2: Recommended Starting Point for Stability Assessment by HPLC

To empirically validate the stability of your compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[22] This protocol provides a general starting point for method development, based on techniques used for analogous oxime compounds.[22][23]

Objective: To separate the parent peak of (3Z)-1-benzofuran-3(2H)-one oxime from potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution.

    • Solvent A: Water with 0.1% Formic Acid or 0.05% Phosphoric Acid.

    • Solvent B: Acetonitrile or Methanol.

    • Starting Condition: Try a 50:50 (A:B) isocratic elution. If peaks are not well-resolved, develop a gradient (e.g., 20% B to 80% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely in the 240-280 nm range).

  • Injection Volume: 10 µL.

Procedure for Stability Testing:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). This is your T=0 (initial time point) sample.

  • Analyze the T=0 sample using the developed HPLC method to establish the initial purity and retention time of the main peak.

  • Store the solid compound under the recommended conditions (2-8°C, dark, inert atmosphere).

  • At predetermined time points (e.g., 1 month, 3 months, 6 months), carefully remove a small amount of the stored solid, prepare a fresh solution at the same concentration, and analyze it using the identical HPLC method.

  • Compare the chromatograms. Stability is confirmed if:

    • The peak area of the parent compound remains within an acceptable range (e.g., ≥99% of the initial area).

    • No significant new peaks (degradation products) appear in the chromatogram.

This self-validating process provides undeniable evidence of your compound's stability under your specific storage conditions.

References

  • Oxime as a general photocage for the design of visible light photo-activatable fluorophores. (2021). Royal Society of Chemistry.
  • Storage of Laboratory Chemicals: Research Safety.Indiana University.
  • Methods for preventing the decomposition of Cyclopentanone oxime during storage.Benchchem.
  • Synthesis and photochromic properties of oxime derivatives of 2,3-diarylcyclopent-2-en-1-ones.Photochemical & Photobiological Sciences (RSC Publishing).
  • Inert Gas Sample Storage Containers.Rave Scientific.
  • How to store reagents under an inert gas.Reddit.
  • How can I store reagent under inert gas?Chemistry Stack Exchange.
  • Preservation of Moisture-Sensitive Chemical Reagents.Sigma-Aldrich.
  • Antioxidant stabilizer system for pharmaceutical formulations.
  • Isolation and Analysis of Carbonyl Compounds as Oximes.CDC Stacks.
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.MDPI.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.SpecialChem.
  • Organic Syntheses Procedure.Organic Syntheses.
  • Wavelength-Dependent Photochemistry of Oxime Ester Photoinitiators.
  • A Comparative Guide to Analytical Methods for the Quantification of Mercaptoacetone Oxime.Benchchem.
  • Oxime.Wikipedia.
  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds.
  • Hydrolytic Stability of Hydrazones and Oximes.Raines Lab.
  • Hydrolytic Stability of Hydrazones and Oximes.PMC - NIH.
  • (Z)-benzofuran-3(2H)-one oxime.ChemBK.
  • Benzophenone Oxime Prepar
  • A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Deriv
  • Oximes.CAMEO Chemicals - NOAA.
  • 3(2H)-Benzofuranone oxime.ChemScene.
  • 3(2H)-benzofuranone, oxime, (3Z)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (3Z)-1-Benzofuran-3(2H)-one Oxime and Benzofuran-2-one Oxime for Advanced Drug Development

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for the strategic design of novel therapeutics. This guide provides an in-depth, objective c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for the strategic design of novel therapeutics. This guide provides an in-depth, objective comparison of the chemical reactivity of two key benzofuranone oxime isomers: (3Z)-1-benzofuran-3(2H)-one oxime and benzofuran-2-one oxime. While direct comparative experimental data in the literature is scarce, this document synthesizes established principles of organic chemistry, the known reactivity of the parent ketone scaffolds, and extensive knowledge of oxime chemistry to provide a robust predictive analysis.

Structural and Electronic Distinctions: The Foundation of Differential Reactivity

The isomeric nature of (3Z)-1-benzofuran-3(2H)-one oxime and benzofuran-2-one oxime dictates their distinct electronic and steric environments, which in turn governs their reactivity.

(3Z)-1-Benzofuran-3(2H)-one Oxime (1) , also known as 3-oximino-2,3-dihydrobenzofuran, features an exocyclic C=N double bond at the C3 position. The oxime functionality is conjugated with the benzene ring through the heterocyclic oxygen atom. The "Z" configuration indicates that the hydroxyl group and the C2 methylene group are on the same side of the C=N bond.

Benzofuran-2-one Oxime (2) , or 2-oximino-2,3-dihydrobenzofuran, possesses an endocyclic C=N double bond within the five-membered ring. This structural arrangement results in a lactam-like oxime, where the nitrogen atom is part of the heterocyclic ring system.

Figure 1: Chemical structures of (3Z)-1-benzofuran-3(2H)-one oxime (left) and benzofuran-2-one oxime (right).

The key differentiating structural features are:

  • Position of the C=N bond: Exocyclic in 1 versus endocyclic in 2 .

  • Conjugation: The oxime in 1 is in conjugation with the aromatic ring, which can influence the electron density at the imine carbon. The endocyclic nature of the oxime in 2 creates a unique electronic environment within the lactam-like structure.

  • Steric Hindrance: The accessibility of the imine carbon and the oxime hydroxyl group differs between the two isomers, impacting their interaction with various reagents.

Comparative Reactivity Analysis

The structural disparities outlined above translate into significant differences in chemical reactivity, particularly in fundamental reactions such as nucleophilic attack, electrophilic substitution, and rearrangement reactions.

Nucleophilic and Electrophilic Attack

The imine carbon in both oximes is electrophilic and susceptible to nucleophilic attack. However, the degree of electrophilicity and steric accessibility differs.

  • For (3Z)-1-benzofuran-3(2H)-one oxime (1): The exocyclic imine carbon is relatively more exposed. Its electrophilicity is modulated by the conjugation with the benzene ring. Nucleophilic addition to the C=N bond is a plausible reaction pathway.

  • For benzofuran-2-one oxime (2): The endocyclic imine carbon is part of a more rigid ring system, which may influence its accessibility. The adjacent oxygen atom and the overall ring strain will also play a role in its reactivity towards nucleophiles.

Electrophilic attack can occur at the oxime nitrogen or oxygen, or on the benzofuran ring system. The electron-donating nature of the oxime group can activate the aromatic ring towards electrophilic substitution, although the directing effects will differ between the two isomers.

The Beckmann Rearrangement: A Key Differentiator

The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a cornerstone of oxime reactivity and is expected to proceed differently for each isomer, leading to distinct heterocyclic scaffolds.[1][2][3]

The Beckmann Rearrangement Mechanism:

The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis yields the corresponding amide.[1]

Beckmann_Mechanism Oxime Ketoxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Rearrangement (-H2O) Amide_Tautomer Amide Tautomer Nitrilium_Ion->Amide_Tautomer + H2O Amide Amide Product Amide_Tautomer->Amide Tautomerization

Figure 2: Generalized mechanism of the Beckmann rearrangement.

Predicted Beckmann Rearrangement of (3Z)-1-Benzofuran-3(2H)-one Oxime (1):

In this cyclic ketoxime, two groups can potentially migrate: the C2 methylene group (an alkyl group) and the C4 aromatic carbon. The stereochemistry of the oxime is crucial; the group anti-periplanar to the hydroxyl group will migrate. Given the (Z)-configuration, the C4 aromatic carbon is positioned anti to the hydroxyl group. Therefore, the migration of the aryl group is anticipated.

This rearrangement would lead to the formation of a seven-membered lactam, a 1,4-benzoxazepin-5-one derivative.

Beckmann_1 cluster_0 (3Z)-1-Benzofuran-3(2H)-one Oxime cluster_1 1,4-Benzoxazepin-5-one start intermediate Nitrilium Ion start->intermediate H+ product intermediate->product H2O

Figure 3: Predicted Beckmann rearrangement of (3Z)-1-benzofuran-3(2H)-one oxime.

Predicted Beckmann Rearrangement of Benzofuran-2-one Oxime (2):

For this endocyclic oxime, the migrating group would be the adjacent C3 methylene group. The rearrangement would result in ring expansion to a six-membered lactam, a 1,3-benzoxazin-2-one derivative.

Beckmann_2 cluster_0 Benzofuran-2-one Oxime cluster_1 1,3-Benzoxazin-2-one start intermediate Nitrilium Ion start->intermediate H+ product intermediate->product H2O

Figure 4: Predicted Beckmann rearrangement of benzofuran-2-one oxime.

Comparative Reactivity in the Beckmann Rearrangement:

Feature(3Z)-1-Benzofuran-3(2H)-one Oxime (1)Benzofuran-2-one Oxime (2)
Migrating Group Aryl (C4)Alkyl (C3)
Product Seven-membered lactam (1,4-benzoxazepin-5-one)Six-membered lactam (1,3-benzoxazin-2-one)
Predicted Reactivity The migratory aptitude of aryl groups is generally higher than that of primary alkyl groups.[4] Therefore, the rearrangement of 1 is expected to be more facile under similar conditions.The migration of the methylene group might require more forcing conditions compared to the aryl migration in 1 .

Experimental Protocols

General Procedure for the Synthesis of Benzofuranone Oximes

Oxime_Synthesis Ketone Benzofuranone Reaction Reaction Mixture (Stir at RT or heat) Ketone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., NaOAc, Pyridine) Base->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Benzofuranone Oxime Purification->Product

Figure 5: General workflow for the synthesis of benzofuranone oximes.

Step-by-Step Methodology:

  • Dissolution: Dissolve the corresponding benzofuranone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated product by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the crude product or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude oxime by recrystallization or column chromatography.

General Procedure for the Beckmann Rearrangement

Caution: Strong acids are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Beckmann_Protocol Oxime Benzofuranone Oxime Reaction Reaction Mixture (Heat) Oxime->Reaction Acid Acid Catalyst (e.g., PPA, H2SO4) Acid->Reaction Quenching Quenching (Ice-water) Reaction->Quenching Neutralization Neutralization (Base) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Product Lactam Purification->Product

Figure 6: General workflow for the Beckmann rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of the benzofuranone oxime (1.0 eq) in an appropriate solvent (e.g., anhydrous diethyl ether, dichloromethane), or neat, add the acid catalyst (e.g., polyphosphoric acid (PPA), concentrated sulfuric acid, or phosphorus pentachloride) at 0 °C.

  • Heating: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-100 °C), monitoring the reaction by TLC.

  • Quenching: After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution, ammonium hydroxide).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, chloroform).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude lactam by column chromatography on silica gel.

Conclusion and Future Outlook

The differential reactivity of (3Z)-1-benzofuran-3(2H)-one oxime and benzofuran-2-one oxime, particularly in the Beckmann rearrangement, offers a strategic advantage in medicinal chemistry. The predicted formation of distinct seven- and six-membered heterocyclic scaffolds from these readily accessible precursors opens avenues for the synthesis of diverse compound libraries for drug discovery programs.

The higher migratory aptitude of the aryl group in (3Z)-1-benzofuran-3(2H)-one oxime suggests it may be the more reactive isomer in the Beckmann rearrangement, providing a potential route to novel benzoxazepinone derivatives. Conversely, the rearrangement of benzofuran-2-one oxime is expected to yield benzoxazinone structures.

Further experimental validation is required to confirm these predictions and to fully elucidate the reactivity profiles of these intriguing isomers. Computational studies, including density functional theory (DFT) calculations, would also provide valuable insights into the reaction mechanisms and the relative stabilities of the intermediates and products. Such studies will undoubtedly accelerate the rational design of new benzofuran-based therapeutic agents.

References

  • Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Gawande, M. B.; et al. Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chem. Soc. Rev., 2013, 42, 3371-3393.
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  • "Beckmann Rearrangement." Wikipedia.
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  • Takeda, N.; Miyata, O.; Naito, T. Efficient Synthesis of Benzofurans Utilizing[1][1]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. Eur. J. Org. Chem., 2007, 1491-1509.

  • Koca, M.; et al. part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)
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  • Koca, M.; et al. part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)
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  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. PMC, 2022.
  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.
  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Reaction of benzofurazan oxides with benzofuran-3(2H)-ones, and a new synthesis of benzofuro[2,3-b]quinoxalines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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  • 1H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry.
  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives.
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  • Beckmann Rearrangement. Chemistry LibreTexts.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
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  • Beckmann Rearrangement. YouTube.
  • Lipophilicity Study of 1-(Benzofuran-2-yl)ethan-1-one Oxime and its Substituted O-Benzyl Ethers. Scite.ai.
  • Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. PubMed, 2014.
  • (Z)-benzofuran-3(2H)-one oxime. ChemBK.
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
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Comparative

Comprehensive FTIR Spectra Comparison Guide: (3Z)- vs. (3E)-1-Benzofuran-3(2H)-one Oxime Isomers

As a Senior Application Scientist, I approach isomer differentiation not merely as a pattern-matching exercise, but as a rigorous interrogation of molecular physics. (3Z)-1-benzofuran-3(2H)-one oxime (CAS: 82415-84-7) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach isomer differentiation not merely as a pattern-matching exercise, but as a rigorous interrogation of molecular physics. (3Z)-1-benzofuran-3(2H)-one oxime (CAS: 82415-84-7) and its (3E) geometric counterpart are critical intermediates in the synthesis of bioactive heterocycles. In drug development, the spatial orientation of the oxime hydroxyl group dictates receptor binding affinity, membrane permeability, and pharmacokinetic profiles.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to definitively distinguish these isomers. This guide objectively compares their spectral performance, grounded in the causality of their distinct hydrogen-bonding networks, and provides a self-validating experimental workflow.

Mechanistic Causality: The Physics of Hydrogen Bonding

To understand the FTIR spectral differences between the (3Z) and (3E) isomers, we must analyze their stereochemically driven electron density and spatial geometry.

Based on Cahn-Ingold-Prelog (CIP) priorities, the C2 methylene group (attached to the ring oxygen) holds a higher priority than the C3a aromatic bridgehead carbon.

  • (3Z)-Isomer: The (3Z) configuration places the oxime -OH group syn to the C2 methylene group and the adjacent ethereal ring oxygen (O1). This spatial proximity facilitates the formation of a thermodynamically highly stable, pseudo-six-membered ring via an intramolecular hydrogen bond (O1···H–O–N). According to established spectroscopic principles , this intramolecular interaction significantly lowers the force constant of the O-H bond, resulting in a distinct red-shift (lower wavenumber) of the ν(O-H) stretching frequency. Because intramolecular bonds are unimolecular phenomena, this spectral feature remains concentration-independent .

  • (3E)-Isomer: Conversely, the (3E) configuration directs the hydroxyl group towards the fused aromatic ring (C3a). Lacking a proximal hydrogen-bond acceptor, the (3E)-isomer relies entirely on intermolecular hydrogen bonding to stabilize its crystal lattice. While this also red-shifts the ν(O-H) band relative to a "free" hydroxyl group, the shift is typically less pronounced than in the (3Z)-isomer, and critically, it is highly concentration-dependent in solution phase .

Quantitative Spectral Comparison

The following table summarizes the diagnostic vibrational modes used to objectively differentiate the two isomers in the solid state (ATR-FTIR).

Spectral FeatureVibrational Mode(3Z)-Isomer (cm⁻¹)(3E)-Isomer (cm⁻¹)Diagnostic Rationale
ν(O-H) Hydroxyl Stretch3150 – 3220 (Broad)3280 – 3350 (Broad)(3Z) exhibits strong intramolecular O1···H-O bonding; (3E) forms intermolecular polymeric networks.
ν(C=N) Imine Stretch1635 – 1645 (Sharp)1620 – 1630 (Sharp)Altered conjugation and ring strain due to the pseudo-six-membered H-bonded ring in (3Z) slightly increases frequency.
ν(N-O) Oxime N-O Stretch935 – 950 (Medium)915 – 925 (Medium)Electron density withdrawal from the oxime oxygen is more pronounced in the (3Z) intramolecular H-bond.
ν(C-O-C) Benzofuran Ring Stretch1050 – 1065 (Strong)1065 – 1080 (Strong)The ring oxygen (O1) in (3Z) acts as an H-bond acceptor, slightly weakening and red-shifting the C-O bond.

Experimental Protocol: A Self-Validating FTIR Workflow

Solid-state ATR-FTIR can sometimes mask subtle hydrogen-bonding differences due to unpredictable crystal packing effects (polymorphism). To ensure absolute trustworthiness, the following step-by-step methodology incorporates orthogonal validation (solvent dilution) to separate crystal packing artifacts from true intramolecular phenomena.

Phase 1: System Verification (The Self-Validating Baseline)

Causality: An uncalibrated spectrometer can introduce wavenumber shifts that mimic isomer differences.

  • Calibration: Scan a standard 1.5 mil polystyrene film standard. Verify the critical aromatic C-C stretching peak at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹). If out of specification, realign the interferometer before proceeding.

  • Background: Collect a 64-scan background spectrum on the bare Diamond ATR crystal to eliminate atmospheric CO₂ and H₂O interference.

Phase 2: Solid-State ATR-FTIR Acquisition
  • Sample Loading: Deposit 1-2 mg of the synthesized oxime isomer directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Ensure the pressure gauge reads identical torque for both isomers to prevent pressure-induced polymorphic shifts.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans to maximize the signal-to-noise ratio). Apply ATR correction algorithms to account for wavelength-dependent penetration depth.

Phase 3: Orthogonal Validation via Solution-Phase FTIR

Causality: To definitively prove that the (3Z) isomer's lower ν(O-H) shift is due to intramolecular bonding, we must break the crystal lattice using a non-polar solvent.

  • Solvent Preparation: Dissolve 5 mg of the sample in 1 mL of anhydrous carbon tetrachloride (CCl₄), a non-polar, non-hydrogen-bonding solvent.

  • Dilution Series: Prepare a 10x and 100x serial dilution of the stock solution.

  • Transmission Acquisition: Scan the solutions using a demountable liquid cell with NaCl or KBr windows (0.1 mm path length).

  • Data Interpretation:

    • If the ν(O-H) band remains broad and stationary at ~3180 cm⁻¹ upon successive dilution, intramolecular H-bonding is confirmed, positively identifying the (3Z)-isomer .

    • If the broad ν(O-H) band at ~3300 cm⁻¹ diminishes and a sharp "free" -OH peak emerges at ~3550-3600 cm⁻¹ upon dilution, intermolecular H-bonding is confirmed, positively identifying the (3E)-isomer .

Experimental Workflow Visualization

G N1 System Calibration (Polystyrene Standard) N2 ATR-FTIR Acquisition (Solid State, 64 Scans) N1->N2 N3 Solvent Dilution (CCl₄ Solution Phase) N2->N3 Orthogonal Validation N4 Spectral Overlay & Peak Shift Analysis N3->N4 N5 Isomer Confirmed (Z vs E) N4->N5

Workflow for self-validating FTIR analysis of oxime isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2014). IUPAC Gold Book: Hydrogen Bond. URL:[Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. URL:[Link]

Validation

A Comparative Guide to the Thermodynamic Stability of (3Z)-1-Benzofuran-3(2H)-one Oxime and Its Analogs

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical research and development, the thermodynamic stability of a drug candidate is a cornerstone of its viabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical research and development, the thermodynamic stability of a drug candidate is a cornerstone of its viability. It dictates not only the molecule's shelf-life and storage requirements but also its behavior under physiological conditions, directly impacting safety and efficacy.[1] An unstable compound can degrade into inactive or, worse, toxic byproducts, compromising the entire therapeutic strategy. For molecules containing sensitive functional groups like oximes, a thorough understanding of their stability is paramount. The C=N double bond in oximes gives rise to geometric isomers (E and Z), which can exhibit different physical, chemical, and biological properties.[2] The energetic barrier to interconversion is often high, making it possible to isolate individual isomers; however, determining which is the most thermodynamically stable is crucial for selecting the optimal candidate for further development.[3]

This guide provides an in-depth comparison of the thermodynamic stability of (3Z)-1-benzofuran-3(2H)-one oxime against a series of rationally selected analogs. We will delve into the structural and electronic factors governing their relative stabilities, provide detailed experimental protocols for empirical verification using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the utility of computational approaches in predicting these properties.

The Molecule in Focus: (3Z)-1-Benzofuran-3(2H)-one Oxime

The core structure, 1-benzofuran-3(2H)-one, is a prevalent scaffold in many biologically active compounds.[4] The addition of an oxime functional group at the 3-position introduces geometric isomerism and a new set of physicochemical properties. The (3Z) configuration, where the hydroxyl group is syn to the C2 methylene group, is the subject of our primary investigation.

To build a comprehensive comparison, we will evaluate this parent compound against three key analogs:

  • The Geometric Isomer: (3E)-1-benzofuran-3(2H)-one oxime.

  • An Electron-Withdrawing Group (EWG) Analog: (3Z)-5-Chloro-1-benzofuran-3(2H)-one oxime.

  • An Electron-Donating Group (EDG) Analog: (3Z)-5-Methoxy-1-benzofuran-3(2H)-one oxime.

The following diagram illustrates the structures of the compounds under comparison.

G cluster_parent (3Z)-1-benzofuran-3(2H)-one oxime (Parent) cluster_isomer (3E)-isomer cluster_ewg (3Z)-5-Chloro Analog (EWG) cluster_edg (3Z)-5-Methoxy Analog (EDG) parent parent isomer isomer ewg ewg edg edg

Caption: Structures of the parent oxime and its selected analogs.

Theoretical Framework and Comparative Analysis

Geometric Isomerism: (3Z) vs. (3E)

The primary determinant of stability between geometric isomers is often steric hindrance.

  • In the (3Z) isomer , the oxime hydroxyl group is positioned towards the five-membered heterocyclic ring.

  • In the (3E) isomer , the hydroxyl group is oriented away from this ring system.

Computational and experimental studies on similar heterocyclic oximes have shown that E-isomers are frequently more thermodynamically stable than their Z counterparts.[5][6] This increased stability is typically attributed to reduced steric repulsion between the oxime's substituent and the adjacent ring system.[5] Furthermore, in the solid state, the less-hindered hydroxyl group of an E-isomer can more readily participate in stabilizing intermolecular hydrogen bonds, which is a key factor in crystal lattice energy.[5]

Electronic Effects: EWG vs. EDG Analogs

The electronic nature of substituents on the benzofuran ring can influence the stability of the oxime C=N bond and the molecule as a whole.

  • Electron-Withdrawing Groups (EWGs): A chloro group at the 5-position will withdraw electron density from the aromatic ring via the inductive effect. This can influence the electron density around the C=N bond, potentially impacting its stability.[7]

  • Electron-Donating Groups (EDGs): A methoxy group at the 5-position donates electron density through resonance. This increased electron density in the ring system could delocalize into the C=N bond, potentially enhancing its stability. Computational studies have highlighted the importance of substituent effects on the kinetics and thermodynamics of oxime-based reactions.[8]

Predicted Stability Ranking

Based on these principles, we can predict the relative thermodynamic stability of the four compounds. This ranking provides a clear hypothesis to be tested by the experimental methods outlined below.

RankCompoundKey RationaleSupporting Principles
1 (Most Stable) (3E)-1-benzofuran-3(2H)-one oximeReduced steric hindrance; greater potential for stabilizing intermolecular hydrogen bonds in the solid state.Steric repulsion effects and hydrogen bonding stabilization.[5][6]
2 (3Z)-5-Methoxy-1-benzofuran-3(2H)-one oximeElectron-donating group may stabilize the C=N bond through resonance.Electronic contributions from substituents.[8]
3 (3Z)-1-benzofuran-3(2H)-one oxime (Parent)Baseline stability for the (Z)-configuration.N/A
4 (Least Stable) (3Z)-5-Chloro-1-benzofuran-3(2H)-one oximeInductive electron withdrawal may destabilize the system relative to the parent compound.Electronic effects on C=N bond stability.[7]

Experimental Verification: Protocols for Thermal Analysis

To empirically determine and compare the thermodynamic stabilities, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the techniques of choice in the pharmaceutical industry.[1][9] They provide quantitative data on thermal events such as decomposition, melting, and phase transitions.

The overall workflow for this experimental validation is depicted below.

G Workflow for Thermodynamic Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesize & Purify Analogs characterize Confirm Structure (NMR, MS) synthesis->characterize dry Dry Sample Under Vacuum characterize->dry tga Thermogravimetric Analysis (TGA) dry->tga dsc Differential Scanning Calorimetry (DSC) dry->dsc t_onset Determine Onset of Decomposition (Td) from TGA tga->t_onset t_melt Determine Melting Point (Tm) & Enthalpy (ΔHm) from DSC dsc->t_melt compare Compare Thermal Data to Rank Stability t_onset->compare t_melt->compare

Caption: Experimental workflow for assessing thermodynamic stability.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition (Td) for each compound. A higher Td indicates greater thermal stability.[10]

Instrumentation: A standard TGA instrument equipped with a high-precision balance and a furnace.[11]

Methodology:

  • Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified, dried compound into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Place an empty, tared pan on the reference balance.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[9]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[9] This rate is a standard practice that balances resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Td) is determined as the temperature at which significant mass loss begins, often calculated using the tangent method on the primary mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the melting point (Tm) and the enthalpy of fusion (ΔHm) of each compound. For isomers and polymorphs, a higher melting point often correlates with greater crystal lattice stability.[12]

Instrumentation: A heat-flux or power-compensation DSC instrument.[13]

Methodology:

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.[14]

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. This prevents mass loss due to sublimation prior to melting.

  • Instrument Setup: Place the sealed sample pan in the DSC cell. Place an empty, sealed aluminum pan in the reference cell.

  • Atmosphere: Maintain an inert nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Equilibrate at 30 °C. Ramp the temperature to a point approximately 20-30 °C above the expected melting point at a rate of 10 °C/min. This step removes any prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 20 °C/min) to a temperature well below its crystallization point.

    • Second Heat: Ramp the temperature again at 10 °C/min through the melting transition. The data from this second heating run is typically used for analysis to ensure a consistent morphological starting point.[12]

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot the heat flow (W/g) versus temperature. The melting point (Tm) is typically taken as the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.

The diagram below shows a conceptual DSC thermogram highlighting these key parameters.

G Conceptual DSC Thermogram (Second Heating Cycle) cluster_area origin y_end origin->y_end Heat Flow (endo up) x_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 peak_label Melting Peak (Tm) peak_line peak_line->peak_label a1 a2

Caption: Conceptual DSC thermogram illustrating key thermal events.

Conclusion and Future Directions

This guide establishes a clear framework for comparing the thermodynamic stability of (3Z)-1-benzofuran-3(2H)-one oxime and its analogs. Based on fundamental principles of steric and electronic effects, the (3E)-isomer is predicted to be the most stable. However, empirical verification is essential. The detailed TGA and DSC protocols provided herein represent the industry-standard approach for generating the robust data required to confirm this hypothesis.

For drug development professionals, selecting the most stable isomer or analog is a critical early-stage decision that can prevent costly failures during later development phases. The insights gained from these thermal analysis techniques are indispensable for formulation development, establishing optimal storage conditions, and ensuring product quality and safety.[1][10] Further computational studies using Density Functional Theory (DFT) could also provide valuable quantitative data on the relative Gibbs free energies of the isomers and the energy barriers to their interconversion, complementing the experimental findings.[5]

References
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • National Institutes of Health (NIH). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.
  • BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions.
  • Chemistry Stack Exchange. (2015). Why are oxime geometrical isomers stable?.
  • RSC Publishing. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks.
  • Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry.
  • ACS Publications. (n.d.). Molecular Structures and Rotational Potential Energy Surfaces of E and Z Geometrical Isomers of Propionaldehyde Oxime: ab Initio and DFT Studies. The Journal of Physical Chemistry A.
  • MDPI. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis.
  • ACS Publications. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education.
  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards.
  • bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

(3Z)-1-benzofuran-3(2H)-one oxime proper disposal procedures

Comprehensive Laboratory Waste Management Guide: (3Z)-1-benzofuran-3(2H)-one oxime As drug development and synthetic methodologies advance, the safe handling and disposal of specialized chemical intermediates become para...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Waste Management Guide: (3Z)-1-benzofuran-3(2H)-one oxime

As drug development and synthetic methodologies advance, the safe handling and disposal of specialized chemical intermediates become paramount. (3Z)-1-benzofuran-3(2H)-one oxime (CAS: 82415-84-7, Formula: C8H7NO2)[1] is a nitrogenous organic compound utilized in various synthetic pathways[2].

This guide provides an authoritative, self-validating protocol for the proper disposal of this compound, ensuring compliance with environmental regulations (such as RCRA in the United States) and maintaining rigorous laboratory safety standards.

Chemical Profiling and Disposal Rationale

To design an effective disposal protocol, we must first analyze the chemical causality that dictates its waste management requirements.

  • Nitrogenous Organic Nature: As an oxime, this compound contains a carbon-nitrogen double bond attached to a hydroxyl group. When subjected to uncontrolled combustion, nitrogenous organics generate harmful nitrogen oxides ( NOx​ ). Therefore, standard biological degradation or landfilling is strictly prohibited due to the risk of groundwater contamination and incomplete breakdown.

  • Reactivity Profile: Oximes can exhibit thermal instability under extreme conditions and may react exothermically with strong oxidizing agents or concentrated acids.

  • Disposal Mechanism: The only scientifically sound and environmentally compliant method for disposing of (3Z)-1-benzofuran-3(2H)-one oxime is high-temperature incineration equipped with flue-gas scrubbing . The high temperatures ensure complete cleavage of the benzofuran ring, while the alkaline scrubbers neutralize the resulting NOx​ emissions.

Quantitative Waste Categorization

Proper segregation is the foundation of laboratory safety. Mixing incompatible waste streams can lead to pressurization, heat generation, or toxic gas release.

Table 1: Waste Stream Categorization and Logistics

Waste Stream TypePrimary Solvent/MatrixEPA Compatibility GroupContainer MaterialMax Accumulation Time
Solid Waste Contaminated PPE, pure powder, silica gelOrganic SolidHDPE or Glass90 Days (Large Quantity Generator)
Non-Halogenated Liquid Alcohols, Ethyl Acetate, HexaneFlammable LiquidsHDPE or Glass90 Days
Halogenated Liquid DCM, ChloroformHalogenated OrganicsGlass (Amber preferred)90 Days
Aqueous Waste Water, dilute buffersAqueous OrganicsHDPE90 Days

Note: Never combine (3Z)-1-benzofuran-3(2H)-one oxime waste with concentrated nitric acid, perchlorates, or other strong oxidizers.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This methodology guarantees a self-validating system where each step physically prevents the failure of the subsequent step.

Phase 1: Collection and Segregation

  • Identify the Matrix: Determine if the (3Z)-1-benzofuran-3(2H)-one oxime waste is a solid (e.g., spent reagents, contaminated filter paper) or dissolved in a liquid solvent[3].

  • Select the Receptacle: Use a chemically compatible container. High-Density Polyethylene (HDPE) is suitable for most non-halogenated liquid and solid waste. If the oxime is dissolved in halogenated solvents (e.g., dichloromethane), use a glass container to prevent solvent permeation through plastics.

  • Verify Compatibility: Ensure the waste carboy does not contain strong oxidizers. Causality check: Mixing oximes with oxidizers in a sealed container can lead to gas evolution and catastrophic container failure.

Phase 2: Labeling and Storage 4. Affix Hazardous Waste Label: Immediately label the container with the words "Hazardous Waste." 5. Detail Constituents: Clearly list "(3Z)-1-benzofuran-3(2H)-one oxime" and all associated solvents. Do not use abbreviations or chemical structures on the official waste label. 6. Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

Phase 3: Final Disposition 7. Transfer to Main Accumulation Area: Once the container is full (or reaches the regulatory time limit), transfer it to the facility's Central Accumulation Area. 8. Manifesting: A licensed hazardous waste contractor must profile the waste. Ensure the profile specifies the presence of nitrogenous organic compounds so the contractor routes the waste to an incinerator equipped with NOx​ scrubbers.

Visualizing the Disposal Pathway

The following diagram maps the logical decision tree for safely processing this chemical waste stream.

DisposalWorkflow Waste Waste Generation: (3Z)-1-benzofuran-3(2H)-one oxime State Determine Physical State Waste->State Solid Solid Waste (Contaminated PPE/Powder) State->Solid Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Container Seal in Compatible HDPE/Glass Container Solid->Container Segregate Segregate from Strong Oxidizers/Acids Liquid->Segregate Segregate->Container Incineration High-Temperature Incineration (with NOx Scrubbing) Container->Incineration

Workflow for the segregation and disposal of (3Z)-1-benzofuran-3(2H)-one oxime waste streams.

References

Sources

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